Quinolinic acid-d3
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4,5,6-trideuteriopyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAWHXHKYYXBSV-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])C(=O)O)C(=O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733249 | |
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138946-42-6 | |
| Record name | (~2~H_3_)Pyridine-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2H₃)Pyridine-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2H₃)Pyridine-2,3-dicarboxylic acid, more commonly known as quinolinic acid (QA), is a dicarboxylic acid derivative of pyridine. It is a key metabolite in the kynurenine pathway, the primary route for tryptophan metabolism in mammals.[1] While it serves as a biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism, quinolinic acid is also a potent neurotoxin.[1][2] Its activity as an N-methyl-D-aspartate (NMDA) receptor agonist can lead to excitotoxicity, implicating it in the pathophysiology of various neurodegenerative and psychiatric disorders.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analysis of quinolinic acid, tailored for professionals in research and drug development.
Physicochemical Properties
Quinolinic acid is a colorless, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [3] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 188-190 °C (decomposes) | [4] |
| Water Solubility | 0.55 g/100 mL | [4] |
| pKa₁ | 2.43 (at 25 °C) | [4] |
| pKa₂ | Not specified in search results |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | [5] |
| Dimethylformamide (DMF) | ~16 mg/mL | [5] |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL | [5] |
| Ethanol | Slightly soluble | [6] |
| Ether | Almost insoluble | [6] |
| Benzene | Almost insoluble | [6] |
| Alkalies | Soluble | [6] |
Table 3: Spectroscopic Data
| Technique | Wavelength (λmax) / Shift | Reference(s) |
| UV/Vis Spectroscopy | 216 nm, 264 nm | [5] |
| ¹H NMR (D₂O) | Spectrum available | [7] |
Chemical Reactivity and Stability
The chemical stability of quinolinic acid is influenced by several factors, including temperature, pH, and the presence of impurities.[8] The two carboxylic acid groups on the pyridine ring render the molecule susceptible to decarboxylation at high temperatures.[8] The electron-withdrawing nature of these groups can also affect the electron density of the aromatic ring, potentially increasing its reactivity towards nucleophilic or electrophilic attack under certain conditions.[8] It is reported to be stable under normal storage conditions but is incompatible with strong oxidizing agents.[9] For optimal stability, it is recommended to store quinolinic acid in a cool, dry, and dark place.[8]
Signaling Pathways: The Kynurenine Pathway
Quinolinic acid is a critical intermediate in the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan. This pathway is integral to the de novo synthesis of NAD+. Under normal physiological conditions, the levels of quinolinic acid are tightly regulated. However, under inflammatory conditions, the pathway can be upregulated, leading to an accumulation of quinolinic acid. This overproduction is associated with neurotoxic effects due to its agonistic activity at the NMDA receptor.
Caption: The Kynurenine Pathway showing the metabolism of Tryptophan to Quinolinic Acid and NAD+.
Experimental Protocols
Synthesis of (2H₃)Pyridine-2,3-dicarboxylic Acid
A common method for the synthesis of quinolinic acid is the oxidation of quinoline. The following protocol is based on a method yielding high-purity product.
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of Quinolinic Acid.
Materials:
-
Quinoline
-
Sodium chlorate
-
Cupric sulfate
-
Concentrated sulfuric acid
-
Sodium hydroxide (for alkalization)
-
Hydrochloric acid (for acidification)
-
Deionized water
Procedure:
-
Reaction Setup: In a reaction vessel, combine quinoline, sodium chlorate, cupric sulfate, and concentrated sulfuric acid in a molar ratio of 1:3.5:1:1.5.
-
Oxidation: Heat the reaction mixture to 103°C and maintain this temperature for 12 hours with continuous stirring.
-
Alkalization: After the reaction is complete, cool the mixture and add a solution of sodium hydroxide to make the solution alkaline. This step helps in the separation of the product from the catalyst.
-
Acidification: Carefully add hydrochloric acid to the alkaline solution to precipitate the crude quinolinic acid.
-
Isolation of Crude Product: Filter the precipitate and wash with cold deionized water.
Purification by Recrystallization
The crude quinolinic acid can be purified by recrystallization to obtain a high-purity product.
Materials:
-
Crude quinolinic acid
-
Deionized water
-
Basic solution (e.g., sodium hydroxide solution)
-
Acidic solution (e.g., sulfuric acid)
Procedure:
-
Dissolution: Dissolve the crude quinolinic acid crystals in a basic solution to form a salt solution.[6]
-
Acidification and Crystallization: Slowly add an acid (e.g., sulfuric acid) to the solution to a pH of about 2.0 and stir for approximately 3 hours at room temperature (around 20°C).[6] This will cause the quinolinic acid to crystallize out of the solution.
-
Filtration: Separate the precipitated crystals from the solution using vacuum filtration with an appropriate filter pore size (e.g., 8 µm).[6]
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining impurities.[6]
-
Drying: Dry the purified crystals in an oven at 60°C for about 3 hours.[6] The purity of the recrystallized product can be assessed by techniques such as HPLC.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
A sensitive and specific method for the quantification of quinolinic acid in biological samples involves GC-MS with negative chemical ionization.[5]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the GC-MS analysis of Quinolinic Acid in biological samples.
Sample Preparation and Extraction:
-
Homogenize the tissue sample in perchloric acid.
-
Neutralize the extract and wash with chloroform.[5]
-
Apply the aqueous phase to a Dowex 1x8 anion exchange column (formate form).[5]
-
Elute the quinolinic acid with 6 M formic acid.[5]
-
Lyophilize the eluate.[5]
Derivatization:
-
Esterify the dried sample with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[5] This step is crucial for making the analyte volatile for GC analysis.
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Use a suitable capillary column (e.g., DB-5) for chromatographic separation.
-
Detection: Employ negative chemical ionization for high sensitivity and specificity.
-
Quantification: Use an isotopically labeled internal standard, such as [¹⁸O]quinolinic acid, for accurate quantification by selected ion monitoring.[5] Monitor the specific anion currents for both the analyte and the internal standard.[5]
Determination of pKa by Potentiometric Titration
The acid dissociation constants (pKa) of quinolinic acid can be determined experimentally using potentiometric titration.
Materials:
-
Quinolinic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Prepare a solution of quinolinic acid of known concentration (e.g., 1 mM) in deionized water.
-
Titration Setup: Place the quinolinic acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Titration: Slowly add the standardized NaOH solution in small, known increments while continuously monitoring and recording the pH of the solution.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a dicarboxylic acid like quinolinic acid, two inflection points and two half-equivalence points will be observed.
Conclusion
(2H₃)Pyridine-2,3-dicarboxylic acid is a molecule of significant interest in the fields of neuroscience and drug development due to its dual role as a metabolic intermediate and a potent neurotoxin. A thorough understanding of its chemical properties, including its synthesis, reactivity, and methods of analysis, is crucial for researchers investigating its physiological and pathological functions. This technical guide provides a foundational resource for scientists and professionals working with this important compound.
References
- 1. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2982759B1 - Method for purifying quinolinic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
The Kynurenine Pathway: A Technical Guide to the Biosynthesis of Quinolinic Acid from Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with approximately 95% being degraded through the kynurenine pathway.[1][2] This complex and highly regulated pathway is not merely a disposal route but a vital source of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for numerous cellular redox reactions.[3][4] A key intermediate in this pathway is quinolinic acid, a molecule with a dualistic nature. It serves as the precursor for de novo NAD+ synthesis but also functions as a potent excitotoxin when its levels are dysregulated, implicating it in a range of neurological disorders.[3][5] This technical guide provides an in-depth exploration of the biosynthesis of quinolinic acid from tryptophan, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to support researchers, scientists, and drug development professionals in this field.
The Kynurenine Pathway: From Tryptophan to Quinolinic Acid
The conversion of tryptophan to quinolinic acid is a multi-step enzymatic cascade primarily occurring in the liver, but also active in extrahepatic tissues, including the brain.[2][6] The initial and rate-limiting step is the oxidative cleavage of the indole ring of tryptophan to form N'-formylkynurenine.[3] This reaction is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO), predominantly found in the liver, and indoleamine 2,3-dioxygenase (IDO), which is more widely distributed and is inducible by pro-inflammatory stimuli.[2][6]
N'-formylkynurenine is then rapidly converted to L-kynurenine by kynurenine formamidase. L-kynurenine stands at a critical branch point in the pathway. It can be metabolized via three main routes:
-
Transamination to Kynurenic Acid: Catalyzed by kynurenine aminotransferases (KATs).
-
Cleavage to Anthranilic Acid: Catalyzed by kynureninase.
-
Hydroxylation to 3-Hydroxykynurenine: This is the committed step towards quinolinic acid synthesis and is catalyzed by kynurenine 3-monooxygenase (KMO).[1]
3-Hydroxykynurenine is subsequently cleaved by kynureninase to yield 3-hydroxyanthranilic acid. The final enzymatic step in the formation of the unstable intermediate, 2-amino-3-carboxymuconate-6-semialdehyde, is catalyzed by 3-hydroxyanthranilate 3,4-dioxygenase (HAAO). This intermediate then spontaneously cyclizes to form quinolinic acid.[7] Quinolinic acid is ultimately converted to nicotinic acid mononucleotide by quinolinate phosphoribosyltransferase (QPRT), feeding into the de novo NAD+ synthesis pathway.[5][8]
Quantitative Data on Kynurenine Pathway Metabolites
The concentrations of kynurenine pathway metabolites can vary significantly between different biological matrices and can be altered in various physiological and pathological states. The following tables summarize representative quantitative data from studies in human subjects.
Table 1: Plasma Concentrations of Kynurenine Pathway Metabolites in Healthy Adults
| Metabolite | Concentration Range (µM) | Reference |
| Tryptophan | 51.45 ± 10.47 | [8] |
| Kynurenine | 1.82 ± 0.54 | [8] |
| 3-Hydroxykynurenine | 0.05 (median) | [9] |
| 3-Hydroxyanthranilic acid | 0.04 (median) | [9] |
| Quinolinic Acid | 0.350 ± 0.167 | [10] |
Table 2: Cerebrospinal Fluid (CSF) Concentrations of Kynurenine Pathway Metabolites in Healthy Adults
| Metabolite | Concentration Range (nM) | Reference |
| Kynurenine | 20 - 100 | [2] |
| Quinolinic Acid | 20 - 80 | [10] |
Table 3: Brain Tissue Concentrations of Kynurenine Pathway Metabolites (Frontal Cortex) in Healthy Controls
| Metabolite | Concentration (pmol/mg tissue) | Reference |
| Kynurenine | ~1.5 | [11] |
| Quinolinic Acid | ~0.5 | [11] |
Experimental Protocols
Accurate measurement of kynurenine pathway metabolites and the activity of its key enzymes is crucial for research and drug development. This section provides detailed methodologies for key experiments.
Quantification of Quinolinic Acid and Other Kynurenine Pathway Metabolites by HPLC-MS/MS
This protocol outlines a general procedure for the simultaneous quantification of multiple kynurenine pathway metabolites in biological samples.
a. Sample Preparation (Plasma/Serum/CSF)
-
Thaw samples on ice.
-
To 50 µL of sample, add 100 µL of an internal standard solution (containing deuterated analogues of the metabolites of interest) in methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
b. HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each metabolite and its internal standard should be optimized. For example, for quinolinic acid, a transition of m/z 168 → 124 can be used.
-
Tryptophan 2,3-Dioxygenase (TDO) Activity Assay
This spectrophotometric assay measures the formation of N'-formylkynurenine.
a. Reagents:
-
0.2 M Phosphate buffer, pH 7.5.
-
10 mM L-tryptophan solution (prepare fresh).
-
Purified TDO enzyme.
-
(Optional) 500 U/mL Superoxide dismutase and/or catalase.
b. Procedure:
-
Prepare a reaction mixture containing 10 mM tryptophan in 1.0 mL of 0.2 M phosphate buffer (pH 7.5). If using, add superoxide dismutase and/or catalase.
-
Initiate the reaction by adding a known amount of TDO enzyme (e.g., 10 µg).
-
Monitor the increase in absorbance at 321 nm (the wavelength of maximum absorbance for N'-formylkynurenine) for 40 minutes at 35°C using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of N'-formylkynurenine formation using its molar extinction coefficient.
Kynurenine 3-Monooxygenase (KMO) Activity Assay
This assay measures the production of 3-hydroxykynurenine (3-HK).
a. Reagents:
-
KMO buffer (100 mM TRIS, 10 mM KCl, 1 mM EDTA, pH 7.5).
-
Assay cocktail (1 mM NADPH, 3 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase, 100 µM L-kynurenine).
-
6% Perchloric acid.
b. Procedure:
-
Prepare cell or tissue homogenates in KMO buffer.
-
Incubate 80 µL of the homogenate with 100 µL of the assay cocktail in a final volume of 200 µL at 37°C for 2 hours.
-
Stop the reaction by adding 25 µL of 6% perchloric acid.
-
Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Analyze the supernatant for 3-HK content using HPLC with electrochemical or fluorescence detection.
3-Hydroxyanthranilate 3,4-Dioxygenase (HAAO) Activity Assay
This assay can be performed using commercially available ELISA kits or by monitoring substrate degradation.
a. ELISA-based Method (General Principle):
-
Standards and samples are added to wells of a microplate pre-coated with an anti-HAAO antibody.
-
A biotin-conjugated detection antibody specific for HAAO is added.
-
Streptavidin-HRP conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of HAAO present.
-
The reaction is stopped, and the absorbance is measured at 450 nm.
b. Spectrophotometric Method:
-
Prepare a reaction mixture containing 3-hydroxyanthranilic acid in a suitable buffer.
-
Initiate the reaction by adding the HAAO enzyme source.
-
Monitor the decrease in absorbance of 3-hydroxyanthranilic acid or the formation of the product, 2-amino-3-carboxymuconate semialdehyde, at their respective maximum absorbance wavelengths.
Visualizing the Pathway and Workflows
Diagrams are essential for understanding the complex relationships within the kynurenine pathway and the associated experimental procedures. The following diagrams are generated using the DOT language for Graphviz.
Caption: The enzymatic conversion of tryptophan to quinolinic acid and NAD+.
Caption: A typical workflow for kynurenine metabolite analysis by HPLC-MS/MS.
Caption: Workflow for the TDO enzyme activity assay.
Conclusion
The biosynthesis of quinolinic acid from tryptophan via the kynurenine pathway is a fundamental metabolic route with profound implications for cellular energy and neurological function. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the precise quantification of its metabolites, is paramount for developing therapeutic strategies targeting a host of diseases. This technical guide provides a foundational resource for professionals in the field, offering a synthesis of current knowledge, practical experimental protocols, and clear visual aids to facilitate further research and innovation. The continued exploration of the kynurenine pathway promises to unveil new avenues for intervention in conditions ranging from neurodegenerative disorders to cancer.
References
- 1. Kynurenine Pathway Metabolites in the Blood and Cerebrospinal Fluid Are Associated with Human Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Mechanisms Leading to Tryptophan 2,3-Dioxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human HAAO(3-hydroxyanthranilate 3,4-dioxygenase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. researchgate.net [researchgate.net]
- 6. Human 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) dynamics and reaction, a multilevel computational study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 7. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Brain Kynurenine Pathway Metabolite Levels May Reflect Extent of Neuroinflammation in ALS, FTD and Early Onset AD [mdpi.com]
Spectroscopic Data for Deuterated Pyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for deuterated Pyridine-2,3-dicarboxylic acid, specifically 4,5,6-trideuteriopyridine-2,3-dicarboxylic acid. This stable isotope-labeled compound is a crucial tool in metabolic research and quantitative analysis, serving as an internal standard for its non-deuterated analogue, quinolinic acid, a molecule implicated in various neurodegenerative diseases.
Introduction
Deuterated Pyridine-2,3-dicarboxylic acid (d3-Quinolinic acid) offers a distinct mass shift from its endogenous counterpart, enabling precise quantification by mass spectrometry-based methods. Understanding its spectroscopic characteristics is paramount for its correct identification, purity assessment, and effective utilization in experimental workflows. This guide presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Chemical Structure and Isotopic Labeling
The logical workflow for characterizing a deuterated standard involves confirming its structure and assessing the degree and location of isotopic labeling.
Quinolinic Acid: A Critical Precursor in Niacin and NAD+ Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinic acid (QUIN), a dicarboxylic acid derivative of pyridine, occupies a central and highly regulated position in cellular metabolism. It serves as a key intermediate in the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in myriad cellular redox reactions and a substrate for various signaling pathways. The metabolic pathway responsible for QUIN production, the kynurenine pathway, is the primary catabolic route for the essential amino acid tryptophan. Dysregulation of this pathway and subsequent alterations in quinolinic acid levels have been implicated in a range of pathophysiological conditions, particularly neurodegenerative and inflammatory diseases. This technical guide provides a comprehensive overview of the biochemical conversion of quinolinic acid to niacin and NAD+, focusing on the enzymatic machinery, quantitative aspects of the pathway, and detailed experimental methodologies for its investigation.
The Kynurenine Pathway: From Tryptophan to Quinolinic Acid
The journey from tryptophan to NAD+ begins with the kynurenine pathway, a cascade of enzymatic reactions that progressively metabolizes tryptophan.[1] The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues, including immune cells and the brain.[2] N-formylkynurenine is then rapidly converted to kynurenine.
Kynurenine stands at a critical branch point. It can be metabolized down two major arms: one leading to the production of the neuroprotective kynurenic acid (KYNA), and the other, the focus of this guide, leading to the synthesis of quinolinic acid. The latter pathway is initiated by the enzyme kynurenine 3-monooxygenase (KMO), which hydroxylates kynurenine to 3-hydroxykynurenine. Subsequent enzymatic steps catalyzed by kynureninase and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO) lead to the formation of the unstable intermediate 2-amino-3-carboxymuconate semialdehyde, which non-enzymatically cyclizes to form quinolinic acid.[3][4]
The activity of the kynurenine pathway is tightly regulated, particularly by inflammatory signals. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ), are potent inducers of IDO, leading to an upregulation of the pathway and increased production of quinolinic acid.[5] This inflammatory link underscores the interest in this pathway for drug development in neuroinflammatory and autoimmune disorders.
Conversion of Quinolinic Acid to Niacin and NAD+
The conversion of quinolinic acid to NAD+ is a three-step enzymatic process. The key enzyme initiating this conversion is Quinolinic Acid Phosphoribosyltransferase (QAPRTase) (EC 2.4.2.19).
-
Formation of Nicotinate Mononucleotide (NaMN): QAPRTase catalyzes the reaction between quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to produce nicotinic acid mononucleotide (NaMN), pyrophosphate (PPi), and carbon dioxide.[6][7] This is a pivotal step that commits quinolinic acid to the NAD+ synthesis pathway.
-
Formation of Nicotinate Adenine Dinucleotide (NaAD): Nicotinate mononucleotide adenylyltransferase (NMNAT) then transfers an adenylate moiety from ATP to NaMN, forming nicotinic acid adenine dinucleotide (NaAD).
-
Formation of Nicotinamide Adenine Dinucleotide (NAD+): Finally, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD, using glutamine as the nitrogen donor, to produce NAD+.
Quantitative Data
The efficiency and regulation of the quinolinic acid to NAD+ pathway are governed by the kinetic properties of the involved enzymes and the cellular concentrations of the metabolites.
Table 1: Kinetic Parameters of Key Enzymes in the Kynurenine Pathway
| Enzyme | Organism/Tissue | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference(s) |
| IDO1 | Human (recombinant) | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | - | [8] |
| TDO | Human (recombinant) | L-Tryptophan | 132 - 135 | 0.54 | - | [9] |
| 3-HAAO | Rat (forebrain) | 3-Hydroxyanthranilic Acid | 3.6 ± 0.5 | - | 73.7 ± 9.5 pmol/h/mg tissue | [10] |
| QAPRTase | Human (recombinant) | Quinolinic Acid | 21.6 ± 3.0 | - | 85 nmol/min/mg | [7][11] |
| QAPRTase | Human (recombinant) | PRPP | 23.2 ± 3.6 | - | - | [7] |
| QAPRTase | M. tuberculosis | Quinolinic Acid | 80 | 0.12 | - | [6][12] |
| QAPRTase | M. tuberculosis | PRPP | 390 | 0.14 | - | [6][12] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, co-factor concentrations).
Table 2: Representative Concentrations of Quinolinic Acid, Niacin, and NAD+ in Mammalian Tissues
| Metabolite | Tissue | Species | Concentration | Reference(s) |
| Quinolinic Acid | Brain | Rat | Nanomolar range (increases with age and inflammation) | [5][13] |
| Quinolinic Acid | Cerebrospinal Fluid (CSF) | Human | Nanomolar range | [5] |
| Niacin (Nicotinic Acid) | Liver | - | Higher concentrations in metabolically active tissues | [14] |
| Niacin (Nicotinic Acid) | Kidney | - | Higher concentrations in metabolically active tissues | [14] |
| Niacin (Nicotinic Acid) | Heart | - | Higher concentrations in metabolically active tissues | [14] |
| NAD+ | Liver | Mouse | ~596 nmol/g | [15] |
| NAD+ | Skeletal Muscle | Mouse | ~163 nmol/g | [15] |
| NAD+ | Kidney | Mouse | High levels | [16] |
| NAD+ | Liver | Human | - | [15] |
| NAD+ | Red Blood Cells | Human | High NAD+/NADH ratio | [15] |
Note: Metabolite concentrations are dynamic and can be influenced by diet, age, and disease state.
Experimental Protocols
Accurate quantification of kynurenine pathway metabolites and measurement of enzyme activities are crucial for understanding the role of quinolinic acid in health and disease.
Protocol 1: Quantification of Kynurenine Pathway Metabolites by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of tryptophan, kynurenine, quinolinic acid, and other metabolites in biological samples.
1. Sample Preparation:
- Plasma/Serum: Precipitate proteins by adding a threefold volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated analogs of the analytes). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[17]
- Tissue: Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice. Perform protein precipitation as described for plasma/serum.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase.
2. LC-MS/MS Analysis:
- Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- A typical gradient might start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.[17]
- Mass Spectrometry Detection:
- Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.
// Nodes
Sample [label="Biological Sample\n(Plasma, Tissue)", fillcolor="#4285F4"];
Protein_Precipitation [label="Protein Precipitation\n(Acetonitrile + IS)", fillcolor="#4285F4"];
Centrifugation [label="Centrifugation", fillcolor="#4285F4"];
Supernatant_Transfer [label="Supernatant Transfer", fillcolor="#4285F4"];
Evaporation [label="Evaporation to Dryness", fillcolor="#4285F4"];
Reconstitution [label="Reconstitution", fillcolor="#4285F4"];
LC_Separation [label="LC Separation\n(C18 column, Gradient)", fillcolor="#FBBC05"];
MS_Detection [label="MS/MS Detection\n(ESI+, MRM)", fillcolor="#FBBC05"];
Data_Analysis [label="Data Analysis\n(Quantification)", fillcolor="#34A853"];
// Edges
Sample -> Protein_Precipitation;
Protein_Precipitation -> Centrifugation;
Centrifugation -> Supernatant_Transfer;
Supernatant_Transfer -> Evaporation;
Evaporation -> Reconstitution;
Reconstitution -> LC_Separation;
LC_Separation -> MS_Detection;
MS_Detection -> Data_Analysis;
}
Protocol 2: Assay for Quinolinic Acid Phosphoribosyltransferase (QAPRTase) Activity
This spectrophotometric assay measures the formation of NaMN from quinolinic acid.
1. Reaction Mixture:
- Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).
- Add substrates: quinolinic acid (e.g., 1 mM) and PRPP (e.g., 0.5 mM).
- Add MgCl2 (e.g., 5 mM) as a required cofactor.
- Add the enzyme source (e.g., purified recombinant QAPRTase or tissue homogenate).
2. Incubation:
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement:
- Stop the reaction by adding an acid (e.g., perchloric acid).
- Measure the formation of NaMN by monitoring the increase in absorbance at approximately 267 nm.[6] Alternatively, the product can be quantified by HPLC.
4. Calculation:
- Calculate the enzyme activity based on the change in absorbance over time and the molar extinction coefficient of NaMN.
// Nodes
Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, QUIN, PRPP, MgCl2)", fillcolor="#4285F4"];
Add_Enzyme [label="Add Enzyme Source", fillcolor="#4285F4"];
Incubate [label="Incubate at 37°C", fillcolor="#FBBC05"];
Stop_Reaction [label="Stop Reaction\n(e.g., Acid)", fillcolor="#EA4335"];
Measure_Absorbance [label="Measure Absorbance at 267 nm\n(or HPLC analysis)", fillcolor="#34A853"];
Calculate_Activity [label="Calculate Enzyme Activity", fillcolor="#34A853"];
// Edges
Prepare_Mixture -> Add_Enzyme;
Add_Enzyme -> Incubate;
Incubate -> Stop_Reaction;
Stop_Reaction -> Measure_Absorbance;
Measure_Absorbance -> Calculate_Activity;
}
Drug Development Implications
The central role of the kynurenine pathway and quinolinic acid in neuroinflammation and immune regulation has made it an attractive target for therapeutic intervention.
-
Inhibition of Kynurenine 3-Monooxygenase (KMO): Inhibiting KMO is a promising strategy to reduce the production of the excitotoxic quinolinic acid and simultaneously shunt the pathway towards the neuroprotective kynurenic acid.[18] Several KMO inhibitors are in preclinical development for neurodegenerative diseases.
-
Modulation of 3-Hydroxyanthranilate 3,4-Dioxygenase (3-HAAO): As the direct precursor to quinolinic acid, inhibiting 3-HAAO offers a more targeted approach to reducing quinolinic acid levels.
-
Activation of Quinolinic Acid Phosphoribosyltransferase (QAPRTase): Enhancing the activity of QAPRTase could potentially accelerate the conversion of quinolinic acid to NAD+, thereby reducing its accumulation and simultaneously boosting NAD+ levels, which can be beneficial in conditions of NAD+ depletion.
The development of potent and selective modulators of these enzymes requires robust and reliable assays, such as those described in this guide, to assess their efficacy and mechanism of action.
Conclusion
Quinolinic acid is a critical metabolite at the intersection of tryptophan catabolism and NAD+ biosynthesis. Its production via the kynurenine pathway is tightly linked to the immune system, and its accumulation can have significant pathophysiological consequences. A thorough understanding of the enzymatic steps involved in its synthesis and conversion to niacin and NAD+, coupled with accurate quantitative analysis and robust experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of this pathway and harness its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for advancing research in this exciting and rapidly evolving field.
References
- 1. Kinetic and Spectroscopic Characterization of the Catalytic Ternary Complex of Tryptophan 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human 3-hydroxyanthranilate 3,4-dioxygenase (3HAO) dynamics and reaction, a multilevel computational study - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. uniprot.org [uniprot.org]
- 5. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical characterization of quinolinic acid phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and inhibition of its activity by pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. WikiGenes - Haao - 3-hydroxyanthranilate 3,4-dioxygenase [wikigenes.org]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cornell Researchers Show Unequal Distribution of NAD+ Across Organs Following NMN Administration [nmn.com]
- 17. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
The Architecture of Molecular Recognition: A Technical Guide to Supramolecular Synthon Formation with Pyridine Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The predictable and robust nature of supramolecular synthons, particularly those involving pyridine dicarboxylic acids, offers a powerful tool in the rational design and synthesis of novel crystalline materials with tailored physicochemical properties. This technical guide provides an in-depth exploration of the core principles governing the formation of these synthons, detailed experimental protocols for their synthesis and characterization, and a quantitative analysis of their structural features. The insights presented herein are pivotal for applications ranging from crystal engineering and materials science to the development of new active pharmaceutical ingredients (APIs).
Core Concepts in Supramolecular Synthon Formation
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into well-defined, higher-order structures. At the heart of this is the "supramolecular synthon" concept, which describes robust and predictable intermolecular interactions that can be reliably utilized in the design of molecular solids.[1] In the context of pyridine dicarboxylic acids, the most prominent and reliable interaction is the carboxylic acid-pyridine heterosynthon , formed through a hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring (COOH···Npyr).[2][3][4]
The formation of a co-crystal versus a salt in these systems is largely governed by the difference in the pKa values (ΔpKa) of the carboxylic acid and the pyridine derivative. A general guideline, often referred to as the "ΔpKa rule," suggests that a ΔpKa of less than 0 typically results in a co-crystal, where no proton transfer occurs.[2] Conversely, a ΔpKa greater than 3 usually leads to the formation of a molecular salt via proton transfer from the acid to the pyridine nitrogen (COO⁻···HN⁺pyr).[2] The intermediate range between 0 and 3 can result in either species, with a predominance of salt formation.[2]
Beyond this primary interaction, other weaker interactions such as C-H···O, C-H···N, π-π stacking, and nitrile-nitrile interactions play a crucial role in stabilizing the overall three-dimensional crystal packing.[1][5] The specific isomer of the pyridine dicarboxylic acid (e.g., 2,3-, 2,5-, 2,6- etc.) significantly influences the directionality and geometry of these interactions, leading to a diverse range of supramolecular architectures.[6]
Quantitative Analysis of Supramolecular Synthons
The precise geometry of supramolecular synthons can be elucidated through single-crystal X-ray diffraction (SCXRD). The following tables summarize key quantitative data from published studies on co-crystals involving pyridine derivatives and dicarboxylic acids, providing a comparative overview of important bond lengths and angles.
Table 1: Selected Hydrogen Bond Parameters in Carboxylic Acid-Pyridine Derivative Co-crystals [5]
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| (ox)0.5(2-CNpy) | O1-H1···N1 | 0.82 | 1.61 | 2.43 | 178.0 |
| (adp)(4-CNpy)2 | O9-H9···N1 | 0.82 | 1.92 | 2.74 | 171.0 |
| (tp)(4-CNpy)2 | O1-H1···N1 | 0.82 | 1.84 | 2.66 | 172.0 |
| (adp)(3-CNpy)2 | O9-H9···N1 | 0.82 | 1.92 | 2.74 | 170.0 |
Data from a study on co-crystals of cyanopyridines (CNpy) with oxalic acid (ox), adipic acid (adp), and terephthalic acid (tp).[5]
Table 2: Carboxylic Acid C-O Bond Lengths in Co-crystals [5]
| Compound | C=O Bond Length (Å) | C-O(H) Bond Length (Å) |
| (ox)0.5(2-CNpy) | 1.213(3) | 1.305(3) |
| (adp)(4-CNpy)2 | 1.217(2) | 1.311(2) |
| (tp)(4-CNpy)2 | 1.215(4) | 1.310(4) |
| (adp)(3-CNpy)2 | 1.216(2) | 1.312(2) |
The distinct C=O and C-O(H) bond lengths are indicative of the neutral carboxylic acid group, confirming co-crystal formation rather than salt formation where the C-O bond lengths would be averaged due to delocalization in the carboxylate anion.[5]
Experimental Protocols
The successful synthesis and characterization of supramolecular synthons involving pyridine dicarboxylic acids require meticulous experimental procedures. The following sections detail generalized protocols for co-crystallization and subsequent analysis.
Co-crystal Synthesis
Several methods can be employed for the preparation of co-crystals, with the choice of method often influencing the resulting crystalline form.
This is the most common and often most successful method for obtaining high-quality single crystals suitable for SCXRD.
Protocol:
-
Molar Ratio Selection: Dissolve equimolar or other desired stoichiometric ratios of the pyridine dicarboxylic acid and the co-former in a suitable solvent or solvent mixture.[2][5] Common solvents include methanol, ethanol, and water.[5]
-
Dissolution: Gently heat and/or stir the mixture until all components are fully dissolved.[2][5]
-
Crystallization: Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature or in a controlled environment (e.g., a refrigerator at < 4 °C).[5]
-
Crystal Harvesting: Once crystals of suitable size have formed, carefully harvest them from the mother liquor and dry them.
This solvent-free or minimal-solvent method is an efficient screening tool and can sometimes yield crystalline forms not accessible through solution methods.
Protocol:
-
Mixing: Place the pyridine dicarboxylic acid and the co-former in the desired molar ratio into a mortar or a ball mill.
-
Grinding: Grind the mixture for a set period (e.g., 15-30 minutes). For liquid-assisted grinding, add a few drops of a suitable solvent.[7]
-
Analysis: The resulting powder is then analyzed, typically by Powder X-ray Diffraction (PXRD), to determine if a new crystalline phase has formed.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of supramolecular synthons.
SCXRD is the definitive method for determining the three-dimensional structure of a crystalline material at atomic resolution.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., -100 °C) to minimize thermal vibrations.[2]
-
Structure Solution and Refinement: The collected diffraction data are used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and intermolecular interactions.[8]
PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample and to identify new crystalline phases. It is particularly useful for screening the products of mechanochemical grinding and for confirming the phase purity of bulk samples.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide evidence of hydrogen bonding through shifts in the vibrational frequencies of the involved functional groups (e.g., O-H and C=O stretching).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of atoms within the crystal lattice.[10]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to determine the thermal stability and melting point of the co-crystals, which are often different from those of the individual components.
Visualizing Supramolecular Synthons and Workflows
Graphical representations are invaluable for understanding the complex interplay of intermolecular forces and the logical flow of experimental procedures.
Caption: Supramolecular synthon formation pathway.
Caption: Co-crystal synthesis and characterization workflow.
Conclusion and Outlook
The formation of supramolecular synthons with pyridine dicarboxylic acids represents a cornerstone of modern crystal engineering. The predictability of the carboxylic acid-pyridine heterosynthon, governed by well-understood physicochemical principles like the ΔpKa rule, allows for the rational design of multi-component crystalline materials.[2] This guide has provided a comprehensive overview of the key concepts, quantitative structural data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to harness the power of these molecular recognition events.
Future advancements in this field will likely focus on the development of more sophisticated predictive models that can account for the subtle interplay of multiple weak interactions, enabling the in silico design of co-crystals with precisely controlled properties.[11] Furthermore, the application of these principles will continue to be instrumental in addressing challenges in the pharmaceutical industry, such as improving the solubility, stability, and bioavailability of active pharmaceutical ingredients.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated p K a 's predict proton transfer? A case study of nine complexes ... - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00102A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Computational Tools for Predicting Supramolecular Synthons [mdpi.com]
Methodological & Application
Synthesis of Pyridine-2,3-dicarboxylic acid-d3: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of deuterated Pyridine-2,3-dicarboxylic acid-d3, a critical internal standard for mass spectrometry-based quantitative analysis. The synthesis involves a two-step process commencing with the base-catalyzed hydrogen-deuterium exchange of quinoline, followed by the oxidation of the resulting deuterated quinoline. This application note is intended for researchers in medicinal chemistry, drug metabolism, and analytical chemistry who require a reliable method for preparing this labeled compound for use in metabolomics and pharmacokinetic studies, particularly those involving the kynurenine pathway.
Introduction
Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a downstream metabolite of the kynurenine pathway, which is implicated in various neurological disorders. Accurate quantification of quinolinic acid in biological matrices is crucial for understanding its pathological roles. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis. Pyridine-2,3-dicarboxylic acid-d3 is the preferred internal standard for this purpose.
This protocol details a robust and accessible method for the synthesis of Pyridine-2,3-dicarboxylic acid-d3. The synthetic strategy involves:
-
Deuteration of Quinoline: A base-catalyzed hydrogen-deuterium (H/D) exchange reaction is employed to introduce deuterium atoms onto the quinoline precursor.
-
Oxidation of Deuterated Quinoline: The deuterated quinoline is then oxidized to yield the final product, Pyridine-2,3-dicarboxylic acid-d3.
Experimental Overview
The overall synthetic workflow is depicted in the following diagram:
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Quinolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinic acid (QA), a dicarboxylic acid with a pyridine backbone, is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[1] It serves as a precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential coenzyme in cellular metabolism.[1] However, at elevated concentrations, quinolinic acid acts as a potent excitotoxin, over-activating N-methyl-D-aspartate (NMDA) receptors in the brain, which can lead to neuronal damage and death.[1] Consequently, high levels of quinolinic acid have been implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Huntington's disease.[1]
Accurate and sensitive quantification of quinolinic acid in biological matrices is crucial for understanding its role in health and disease. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for this purpose. However, the analysis of quinolinic acid presents challenges due to its polar nature, which can result in poor retention on traditional reversed-phase columns, and its relatively low UV absorbance, which can limit sensitivity.[2][3]
This application note provides detailed protocols for the analysis of quinolinic acid using HPLC with UV detection and a more sensitive method involving fluorescence derivatization.
Analytical Strategies for Quinolinic Acid Analysis
Several HPLC-based strategies can be employed for the quantification of quinolinic acid, each with its own advantages and considerations. The choice of method often depends on the required sensitivity and the complexity of the sample matrix.
A common approach is Reversed-Phase (RP) HPLC , often requiring acidic mobile phases to protonate the carboxylic acid groups and increase retention on C18 columns.[2] To overcome the challenges of its high polarity, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of mixed-mode columns can be effective.[1][2] For enhanced sensitivity, especially in biological samples where concentrations can be low, fluorescence derivatization is a highly effective strategy.[3][4] This involves chemically modifying the quinolinic acid molecule to introduce a fluorescent tag, allowing for detection at much lower concentrations than is possible with UV absorbance.
Caption: Analytical strategies for HPLC-based quinolinic acid quantification.
Quantitative Data Summary
The following table summarizes various reported HPLC methods for the analysis of quinolinic acid, providing a comparison of their key parameters and performance characteristics.
| Method | Column | Mobile Phase | Detector | Limit of Detection (LOD) | Reference |
| Mixed-Mode HPLC | Newcrom BH | Water, Acetonitrile, and Phosphoric Acid | UV (200 nm) | Not Specified | [1] |
| Reversed-Phase HPLC | C18 | Methanol:10 mM Sodium Phosphate Monobasic, pH 2.8 (27:73 v/v) | UV (330 nm) | Not Specified | [5] |
| Reversed-Phase HPLC with Derivatization | Reversed-phase column | Gradient elution with aqueous methanol | Fluorescence | 3 pmol (500 pg) | [3][4] |
| UHPLC-MS/MS | Not Specified | Not Specified | Mass Spectrometry | 0.15–9.43 ng/mL | [5] |
Experimental Protocols
The following are detailed protocols for the analysis of quinolinic acid using two different HPLC methods.
This protocol describes a robust method for the quantification of quinolinic acid in biological fluids using a standard reversed-phase HPLC system with UV detection.
a. Reagents and Materials
-
Quinolinic acid standard
-
Perchloric acid (PCA)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic (HPLC grade)
-
Phosphoric acid
-
Water (HPLC grade)
-
0.22 µm syringe filters
b. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Data acquisition and processing software
c. Standard Preparation
-
Prepare a 1 mg/mL stock solution of quinolinic acid in HPLC grade water.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
d. Sample Preparation (from Plasma or Serum)
-
To 200 µL of plasma or serum, add 20 µL of 12% (w/v) perchloric acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for injection.
e. HPLC Conditions
-
Mobile Phase: 25% (v/v) Methanol in an aqueous buffer adjusted to pH 2.0.[5]
-
Flow Rate: 1.15 mL/min.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 37°C.[5]
-
UV Detection: 274 nm.[2]
f. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of quinolinic acid in the samples by comparing the peak area to the calibration curve.
This protocol enhances sensitivity by derivatizing quinolinic acid with monodansylcadaverine, a fluorescent tag, making it suitable for samples with low concentrations of the analyte.[3][4]
a. Reagents and Materials
-
Quinolinic acid standard
-
Monodansylcadaverine
-
Water-soluble carbodiimide (e.g., EDC)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
b. Instrumentation
-
HPLC system with a fluorescence detector
-
Reversed-phase column (e.g., C18, 5 µm particle size)
-
Data acquisition and processing software
c. Standard and Sample Derivatization
-
To 5 µL of the sample or standard, add the derivatization reagents (water-soluble carbodiimide and monodansylcadaverine) under mild conditions.[4] Note: Optimal concentrations and reaction times should be determined empirically.
-
No extraction procedure is required for water-based samples.[3][4]
d. HPLC Conditions
-
Mobile Phase: Gradient elution with 57–100% (v/v) aqueous methanol.[4]
-
Flow Rate: 1.0 mL/min (typical, may require optimization).
-
Injection Volume: 5 µL.[4]
-
Fluorescence Detection: Excitation at 328 nm and emission at 377 nm.[4]
e. Analysis
-
Equilibrate the HPLC system.
-
Inject the derivatized standards and samples.
-
Construct a calibration curve and quantify the quinolinic acid in the samples.
Experimental Workflow
The general workflow for the analysis of quinolinic acid by HPLC is depicted in the following diagram.
References
- 1. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Quinolinic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Quinolinic acid (QUIN) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route of the essential amino acid L-tryptophan.[1][2][3] As an agonist of the N-methyl-D-aspartate (NMDA) receptor, elevated levels of QUIN have been implicated in the pathophysiology of various neuroinflammatory and neurodegenerative diseases.[2] Consequently, the accurate and sensitive quantification of QUIN in biological samples such as plasma, cerebrospinal fluid (CSF), and brain tissue is crucial for researchers and drug development professionals studying its role in disease and evaluating potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) offers a highly specific and sensitive method for this purpose, particularly when coupled with negative chemical ionization.[4]
Principle of the Method
Due to its low volatility, quinolinic acid requires a chemical derivatization step to convert it into a more volatile and thermally stable compound suitable for GC analysis. A common and effective method is esterification with hexafluoroisopropanol (HFIP).[4][5] The derivatized QUIN is then separated from other sample components on a gas chromatography column and subsequently detected by a mass spectrometer. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect specific mass-to-charge ratio (m/z) ions corresponding to the derivatized QUIN and a stable isotope-labeled internal standard (e.g., [¹⁸O]QUIN or [²H₃]QUIN).[4][6] This approach provides excellent specificity and allows for precise quantification, even at trace levels (femtomolar).[4][5]
Experimental Protocols
Reagents and Materials
-
Quinolinic acid (QUIN) standard
-
Deuterated ([²H₃]) or ¹⁸O-labeled ([¹⁸O]) Quinolinic acid internal standard (IS)
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetylimidazole or Pentafluoropropionic anhydride (PFAA) and Pentafluoropropanol (PFP)[6]
-
Formic Acid
-
Perchloric Acid
-
Heptane, Ethyl Acetate, Toluene, Chloroform
-
Methanol
-
Dowex 1x8 Anion Exchange Resin
-
Deionized Water
-
Biological Matrix (e.g., plasma, CSF, brain tissue homogenate)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Separately dissolve accurately weighed amounts of QUIN and the internal standard in deionized water or 0.1 M NaOH to create stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water or 1% formic acid to create calibration standards ranging from low to high nanomolar concentrations.[6]
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard (e.g., 50 nM [²H₃]quinolinic acid in 1% aqueous formic acid) to be added to all samples, calibrators, and quality controls.[6]
Sample Preparation
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Homogenization (for tissue): Homogenize ~10 mg of tissue in a solvent mixture such as methanol:water:chloroform (2.5:1:1).[7]
-
Protein Precipitation: To 50 µL of sample (plasma, CSF, or tissue homogenate supernatant), add 50 µL of the internal standard spiking solution.[6] Precipitate proteins by adding a strong acid, such as perchloric acid, followed by centrifugation.
-
Solid-Phase Extraction (SPE):
Derivatization
-
To the dried residue, add 120 µL of pentafluoropropanol (PFP) and 130 µL of pentafluoropropionic anhydride (PFAA).[6]
-
Alternatively, use hexafluoroisopropanol (HFIP) with trifluoroacetylimidazole as a catalyst.[4]
-
Heat the mixture at 75°C for 30 minutes.[6]
-
Evaporate the derivatization reagents to dryness under a stream of nitrogen or in a vacuum concentrator.[6]
-
Reconstitute the dried derivatized sample in 50 µL of a suitable organic solvent like heptane or ethyl acetate for injection into the GC-MS.[4][6]
GC-MS Analysis and Data Presentation
Instrumentation Parameters
The following table provides typical GC-MS parameters for the analysis of derivatized quinolinic acid.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 or similar |
| Column | DB-5MS, HP-5MS, or similar (e.g., 30 m x 0.25 mm, 0.25 µm)[4][8] |
| Inlet Temperature | 250°C[6] |
| Injection Mode | Pulsed Splitless[6] |
| Injection Volume | 1 µL[6] |
| Carrier Gas | Helium at 1.0 mL/min[8] |
| Oven Program | Initial: 60°C for 1 min, Ramp: 13°C/min to 230°C[6] |
| Mass Spectrometer | Agilent 5975 or similar |
| Ionization Mode | Negative Chemical Ionization (NCI) or Electron Impact (EI)[4][5] |
| Ion Source Temp | 150°C[6] |
| Quadrupole Temp | 150°C[6] |
| Reagent Gas (NCI) | Methane or Ammonia |
| Selected Ion Monitoring (SIM) | QUIN derivative (e.g., m/z 467, 316), IS derivative (e.g., m/z 471, 320)[4] |
Quantitative Data Summary
The performance of the method should be validated to ensure reliability. The table below summarizes typical validation parameters reported for GC-MS quantification of quinolinic acid.
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥0.995 | [6] |
| Concentration Range | 1 to 1000 nM | [6] |
| Limit of Detection (LOD) | 3 fmol (on-column) | [4] |
| Limit of Quantification (LOQ) | <1 fmol (on-column) | [5] |
| Intra-assay Variability (CV%) | 3.2% | [4] |
| Inter-assay Variability (CV%) | 8.1% | [4] |
| Recovery | 82.9% - 92.0% (general reference) | [8] |
Visualizations
Kynurenine Signaling Pathway
The synthesis of quinolinic acid occurs via the kynurenine pathway, a metabolic cascade initiated by the degradation of tryptophan. This pathway is a key focus in neuroscience and immunology, as its metabolites have profound effects on the central nervous system.[1][3]
Caption: Synthesis of quinolinic acid from L-tryptophan via the kynurenine pathway.
Experimental Workflow
The analytical procedure for quantifying quinolinic acid involves several distinct stages, from initial sample collection to the final data analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Step-by-step workflow for QUIN analysis by GC-MS.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. Quinolinic acid and kynurenine pathway metabolism in inflammatory and non-inflammatory neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microorganisms, Tryptophan Metabolism, and Kynurenine Pathway: A Complex Interconnected Loop Influencing Human Health Status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.kobe-u.ac.jp [med.kobe-u.ac.jp]
- 8. madison-proceedings.com [madison-proceedings.com]
Application Note: High-Throughput Quantification of Quinolinic Acid in Biological Matrices Using an Isotopically Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolinic acid (QUIN or QA) is a neuroactive metabolite produced downstream in the kynurenine pathway, which is responsible for the metabolism of the essential amino acid tryptophan.[1][2][3] It functions as an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in the pathophysiology of numerous neurodegenerative and psychiatric disorders due to its neurotoxic properties.[2][3][4] Given its role in disease, the accurate and precise quantification of quinolinic acid in biological samples such as plasma, serum, cerebrospinal fluid (CSF), and brain tissue is critical for both clinical research and the development of novel therapeutics.[5][6]
The use of a stable isotope-labeled (SIL) internal standard, such as quinolinic acid-d3, is the gold standard for quantitative analysis by mass spectrometry.[7][8] A SIL internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).[8] This allows it to co-elute with the analyte and experience identical conditions during sample extraction, derivatization, and ionization, thereby correcting for matrix effects and procedural losses. This application note provides detailed protocols for the quantification of quinolinic acid using isotopically labeled standards with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Kynurenine Pathway and Quinolinic Acid Synthesis
Quinolinic acid is synthesized from L-tryptophan through the kynurenine pathway. This metabolic route is a key area of interest in drug development for neurological diseases.[3][6]
Experimental Protocols
Protocol 1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for analyzing kynurenine pathway metabolites in plasma, CSF, and brain tissue.[5][6][9]
1. Materials and Reagents
-
Quinolinic Acid (Analyte) Standard (Sigma-Aldrich or equivalent)
-
This compound or -d5 (Isotopically Labeled Internal Standard) (Toronto Research Chemicals or equivalent)[10][11]
-
Formic Acid, LC-MS Grade
-
Acetonitrile (ACN), LC-MS Grade
-
Methanol, LC-MS Grade
-
Ultrapure Water
-
Biological Matrix (Plasma, Serum, CSF, Brain Homogenate)
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation)
-
Thaw biological samples (plasma, serum, CSF) on ice. For brain tissue, homogenize in an appropriate buffer.
-
Aliquot 25-100 µL of the sample into a 96-well plate.[10]
-
Add the internal standard (IS) working solution (e.g., this compound) to each sample to achieve a final concentration within the linear range of the assay.
-
Add 3-4 volumes of ice-cold acetonitrile or methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex the plate for 2 minutes and centrifuge at 4000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3. Instrumental Analysis
-
Chromatography System: UHPLC system (e.g., Waters Acquity, Agilent 1290)
-
Column: A C18 reversed-phase column is commonly used.[5][6] Phenyl-Hexyl or HILIC columns may also be suitable depending on the specific metabolites of interest.[12]
-
Mobile Phase A: 0.1-0.2% Formic Acid in Water
-
Mobile Phase B: 0.1-0.2% Formic Acid in Acetonitrile/Methanol
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A linear gradient from ~2% B to 95% B over 5-7 minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode. Positive mode is often used after derivatization, while negative mode can be used for the native acid.[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
4. Data Processing
-
Integrate the peak areas for the analyte (Quinolinic Acid) and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of quinolinic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves derivatization to make the polar quinolinic acid volatile for GC analysis.[13][14]
1. Materials and Reagents
-
All reagents from Protocol 1, plus:
-
[¹⁸O]Quinolinic Acid (Internal Standard)[13]
-
Hexafluoroisopropanol (HFIP)
-
Trifluoroacetylimidazole (TFAI)
-
Heptane
-
Dowex 1x8 Anion Exchange Resin
2. Sample Preparation (Extraction and Derivatization)
-
Acidify the sample with perchloric acid and neutralize.
-
Spike the sample with the [¹⁸O]Quinolinic Acid internal standard.
-
Apply the sample to a Dowex 1x8 (formate form) column.
-
Wash the column and elute the acids with 6 M formic acid.
-
Lyophilize the eluate.
-
Esterify the dried residue with hexafluoroisopropanol using trifluoroacetylimidazole as a catalyst.[13]
-
Extract the resulting esters into heptane for injection.
3. Instrumental Analysis
-
Gas Chromatograph: Agilent GC or equivalent with a capillary column (e.g., DB-5).[13]
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Program: Start at a low temperature (~60°C) and ramp up to ~280°C.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Negative Chemical Ionization (NCI) for high sensitivity.[13]
-
Detection Mode: Selected Ion Monitoring (SIM)
Data Presentation
Quantitative Data Summary
The use of an internal standard is crucial for accurate quantification. The tables below summarize typical mass spectrometry parameters and method performance characteristics.
Table 1: Mass Spectrometry Parameters for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Quinolinic Acid (Native) | 168.1 | 78 / 124 | [15] |
| This compound (IS) | 171.0 | 81 | [10][15] |
| Quinolinic Acid (Derivatized) | 280 | 78 | [10] |
| This compound (Derivatized, IS) | 283 | 81 | [10] |
Table 2: Representative Method Validation Data
| Parameter | Typical Performance | Reference(s) |
| Linearity (R²) | > 0.99 | [11] |
| Lower Limit of Quantification | 0.25 - 10 nmol/L | [12] |
| Intra-assay Precision (%CV) | < 5% (e.g., 3.2% - 4.5%) | [10][13] |
| Inter-assay Precision (%CV) | < 10% (e.g., 6.3% - 8.1%) | [10][13] |
| Accuracy (% Recovery) | 85-115% | [11] |
Visualizations
Experimental and Data Analysis Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis, emphasizing the point at which the internal standard is introduced.
Rationale for Using an Internal Standard
An isotopically labeled internal standard is the ideal tool to ensure accuracy in mass spectrometry-based quantification. It corrects for variability at multiple stages of the analytical process.
References
- 1. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 3. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Quantification of quinolinic acid in rat brain, whole blood, and plasma by gas chromatography and negative chemical ionization mass spectrometry: effects of systemic L-tryptophan administration on brain and blood quinolinic acid concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Determination of Quinolinic Acid in Human Serum using LC-MS/MS
Introduction
Quinolinic acid (QA) is a neuroactive metabolite of the kynurenine pathway, the primary catabolic route for the essential amino acid tryptophan.[1] It functions as an N-methyl-D-aspartate (NMDA) receptor agonist and is considered a neurotoxin at elevated concentrations.[1][2] Dysregulation of the kynurenine pathway and subsequent changes in quinolinic acid levels have been implicated in the pathophysiology of numerous neurodegenerative, inflammatory, and psychiatric disorders.[3][4][5] Consequently, the accurate and precise quantification of quinolinic acid in biological matrices such as serum is crucial for clinical research, disease biomarker discovery, and the development of therapeutic interventions.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of quinolinic acid in human serum. The method is designed for high-throughput analysis, requiring minimal sample volume, making it suitable for large-scale clinical and epidemiological studies.[6][7]
Biochemical Pathway
Quinolinic acid is synthesized from tryptophan through the kynurenine pathway. This multi-step enzymatic pathway is a key area of research in neuroscience and immunology.
Caption: The Kynurenine Pathway leading to Quinolinic Acid synthesis.
Experimental Protocol
This protocol provides a detailed procedure for the quantification of quinolinic acid in human serum samples.
Overall Workflow
The analytical workflow consists of serum sample collection, protein precipitation and derivatization, followed by LC-MS/MS analysis and data processing.
Caption: General workflow for Quinolinic Acid analysis in serum.
Materials and Reagents
-
Quinolinic Acid (QA) standard (Sigma-Aldrich)
-
Quinolinic Acid-d3 (QA-d3) internal standard (IS) (Toronto Research Chemicals)[8]
-
Butanolic HCl (3 M)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Serum (for calibration curve and quality controls)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent, Waters, Shimadzu UHPLC/HPLC system)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent Triple Quadrupole) equipped with an Electrospray Ionization (ESI) source.
Sample Preparation
This protocol utilizes protein precipitation followed by a derivatization step to improve chromatographic retention and sensitivity.[6][8]
-
Thaw Samples: Thaw serum samples, calibrators, and quality controls on ice.
-
Aliquoting: Pipette 25 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard (QA-d3) to each sample.
-
Derivatization & Precipitation: Add 100 µL of 3 M butanolic HCl to each tube. This solution acts as both a derivatizing agent (esterification of the carboxyl groups) and a protein precipitant.
-
Incubation: Vortex the tubes briefly and incubate at 60°C for 20 minutes.
-
Centrifugation: After incubation, centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Reversed Phase C18 or Biphenyl Column[10][11] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temp. | 40°C |
| Gradient | A suitable gradient should be optimized to separate QA from other matrix components. A typical run time is 5-7 minutes.[7][10] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6][8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | ~5500 V |
Data Presentation
MRM Transitions and Method Parameters
The following table summarizes the specific mass transitions for the butanolic esters of quinolinic acid and its internal standard.[6][8]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Quinolinic Acid | 280.0 | 78.0 | 100 | Optimized (~25-35) |
| This compound (IS) | 283.0 | 81.0 | 100 | Optimized (~25-35) |
Method Validation Summary
The method demonstrates excellent performance characteristics suitable for clinical research.
| Parameter | Result |
| Linearity (Range) | 62.5 - 2000 nM[12] |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 10%[6][8] |
| Inter-assay Precision (%CV) | < 10%[6][8] |
| Accuracy (% Recovery) | 90 - 110% |
| Lower Limit of Quantification (LLOQ) | Sufficient for endogenous levels |
Reference Concentrations
Concentrations of quinolinic acid can vary based on the population and individual health status. The table below provides an example of reported concentrations in a healthy cohort.
| Population | N | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) | Reference |
| Healthy Adults | 50 | 350 | 167 | [Meinitzer et al., 2014][6] |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of quinolinic acid in human serum. The simple sample preparation involving derivatization and protein precipitation, combined with the specificity of tandem mass spectrometry, ensures reliable and accurate results. This method is a valuable tool for researchers and clinicians investigating the role of the kynurenine pathway in health and disease, potentially aiding in the identification of novel biomarkers and the development of targeted therapies.[6]
References
- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic / Quinolinic Ratio - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. UHPLC-ESI-MS/MS Quantification of Relevant Substrates and Metabolites of the Kynurenine Pathway Present in Serum and Peritoneal Fluid from Gastric Cancer Patients—Method Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molnar-institute.com [molnar-institute.com]
Application Notes and Protocols: Pyridine-2,3-dicarboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid, is a readily available and versatile scaffold in organic synthesis. Its inherent structural features, including the pyridine ring and two adjacent carboxylic acid functionalities, make it an attractive starting material for the synthesis of a diverse array of heterocyclic compounds, bioactive molecules, and functional materials. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of valuable organic compounds.
Synthesis of Bioactive Heterocycles
Pyridine-2,3-dicarboxylic acid can be readily converted to its more reactive anhydride, pyridine-2,3-dicarboxylic anhydride, which serves as a key intermediate for the synthesis of various nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Synthesis of 2-Arylcarbamoyl-3-pyridine Carboxylic Acids
Derivatives of 2-arylcarbamoyl-3-pyridine carboxylic acid are valuable intermediates in the synthesis of more complex molecules, including potential therapeutic agents.
Reaction Scheme:
Experimental Protocol:
A mixture of pyridine-2,3-dicarboxylic anhydride (0.01 mol) and a substituted aromatic amine (0.01 mol) in glacial acetic acid (30 ml) is stirred at room temperature for 1 hour. The resulting solid product is collected by filtration and recrystallized from ethanol to yield the desired 2-arylcarbamoyl-3-pyridine carboxylic acid.[1]
Table 1: Synthesis of 2-Arylcarbamoyl-3-pyridine Carboxylic Acid Derivatives [1]
| Entry | Aromatic Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | 3-Aminobenzoic acid | 2-(3-Carboxyphenylcarbamoyl)nicotinic acid | 65 | 243-245 |
| 2 | 4-Aminobenzoic acid | 2-(4-Carboxyphenylcarbamoyl)nicotinic acid | 70 | 260-262 |
| 3 | Ethyl 4-aminobenzoate | 2-(4-Ethoxycarbonylphenylcarbamoyl)nicotinic acid | 75 | 190-192 |
| 4 | 2-Ethoxyaniline | 2-(2-Ethoxyphenylcarbamoyl)nicotinic acid | 60 | 215-217 |
| 5 | 4-Ethoxyaniline | 2-(4-Ethoxyphenylcarbamoyl)nicotinic acid | 80 | 220-222 |
Synthesis of Nicotinamide Derivatives
Nicotinamide and its derivatives are crucial in various biological processes and are used in the treatment of several diseases.
Reaction Scheme:
Experimental Protocol:
A mixture of pyridine-2,3-dicarboxylic anhydride (0.01 mol) and a substituted aniline (0.01 mol) in glacial acetic acid (20 ml) is heated under reflux for 3 hours. After cooling, the reaction mixture is poured into cold water (100 ml). The precipitated solid is collected by filtration and recrystallized from a suitable solvent to afford the nicotinamide derivative.[1]
Table 2: Synthesis of Nicotinamide Derivatives [1]
| Entry | Aromatic Amine | Product | Yield (%) | Melting Point (°C) |
| 1 | 3-Aminobenzoic acid | 3-(3-Carboxyphenylcarbamoyl)pyridine | Major Product | >300 |
| 2 | 4-Aminobenzoic acid | 3-(4-Carboxyphenylcarbamoyl)pyridine | Major Product | >300 |
| 3 | Ethyl 4-aminobenzoate | 3-(4-Ethoxycarbonylphenylcarbamoyl)pyridine | Major Product | 218-220 |
| 4 | 2-Ethoxyaniline | 3-(2-Ethoxyphenylcarbamoyl)pyridine | Major Product | 180-182 |
| 5 | 4-Ethoxyaniline | 3-(4-Ethoxyphenylcarbamoyl)pyridine | Major Product | 198-200 |
Application in the Synthesis of Metal-Organic Frameworks (MOFs)
Pyridine-2,3-dicarboxylic acid is an excellent organic linker for the construction of metal-organic frameworks (MOFs). The pyridine nitrogen and the two carboxylate groups provide multiple coordination sites for metal ions, leading to the formation of diverse and stable porous structures with potential applications in gas storage, catalysis, and sensing.
Synthesis of a Copper-Based MOF
Experimental Protocol:
A solution of copper(II) nitrate trihydrate (0.1 mmol) in 5 mL of distilled water is added to a solution of pyridine-2,3-dicarboxylic acid (0.1 mmol) and 1,3-bis(4-pyridyl)propane (0.1 mmol) in 5 mL of a 1:1 mixture of ethanol and distilled water. The resulting mixture is stirred at room temperature for 24 hours. The blue crystals of [Cu(2,3-pydc)(bpp)]·2.5H₂O are collected by filtration, washed with a small amount of diethyl ether, and air-dried.[2][3]
Synthesis of a Zinc-Based MOF
Experimental Protocol:
A solution of zinc(II) nitrate hexahydrate (0.1 mmol) in 5 mL of distilled water is added to a solution of pyridine-2,3-dicarboxylic acid (0.1 mmol) and 1,3-bis(4-pyridyl)propane (0.1 mmol) in 5 mL of a 1:1 mixture of ethanol and distilled water. The mixture is stirred at room temperature for 24 hours. The colorless crystals of [Zn(2,3-pydc)(bpp)]·2.5H₂O are collected by filtration, washed with diethyl ether, and air-dried.[2][3]
Synthesis of a Cadmium-Based MOF
Experimental Protocol:
A solution of cadmium(II) nitrate tetrahydrate (0.1 mmol) in 5 mL of distilled water is added to a solution of pyridine-2,3-dicarboxylic acid (0.1 mmol) and 1,3-bis(4-pyridyl)propane (0.1 mmol) in 5 mL of a 1:1 mixture of ethanol and distilled water. The solution is stirred at room temperature for 24 hours. The colorless crystals of [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O are collected by filtration, washed with diethyl ether, and air-dried.[2][3]
Table 3: Summary of MOF Synthesis Conditions and Products [2][3]
| Metal Salt | Ligands | Solvent | Product |
| Cu(NO₃)₂·3H₂O | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | H₂O/Ethanol | [Cu(2,3-pydc)(bpp)]·2.5H₂O |
| Zn(NO₃)₂·6H₂O | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | H₂O/Ethanol | [Zn(2,3-pydc)(bpp)]·2.5H₂O |
| Cd(NO₃)₂·4H₂O | Pyridine-2,3-dicarboxylic acid, 1,3-bis(4-pyridyl)propane | H₂O/Ethanol | [Cd(2,3-pydc)(bpp)(H₂O)]·3H₂O |
Role in Biological Pathways and as a Target for Drug Design
Pyridine-2,3-dicarboxylic acid (quinolinic acid) is a key metabolite in the kynurenine pathway, the primary route for tryptophan degradation in mammals.[4] This pathway is implicated in various physiological and pathological processes, including neuroinflammation and neurodegeneration. Quinolinic acid itself is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its overproduction can lead to excitotoxicity and neuronal cell death.[4]
The enzymes within the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO), represent attractive targets for the development of therapeutic agents to modulate the levels of neuroactive metabolites like quinolinic acid. Derivatives of pyridine-2,3-dicarboxylic acid can be designed as inhibitors of these enzymes, offering a strategy for neuroprotection.
The Kynurenine Pathway and a Potential Point of Intervention
The following diagram illustrates a simplified kynurenine pathway, highlighting the position of quinolinic acid and the potential for therapeutic intervention by inhibiting KMO.
Caption: Simplified Kynurenine Pathway and Therapeutic Target.
Experimental Workflow for Screening Enzyme Inhibitors
The following diagram outlines a general workflow for the synthesis and evaluation of pyridine-2,3-dicarboxylic acid derivatives as enzyme inhibitors.
Caption: Workflow for Inhibitor Synthesis and Screening.
References
- 1. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential [mdpi.com]
- 4. Quinolinic acid - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Fluorescent Derivatization of Quinolinic Acid for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive quantification of quinolinic acid in aqueous samples using high-performance liquid chromatography (HPLC) with fluorescence detection. The method is based on the pre-column derivatization of quinolinic acid with o-phenylenediamine (OPDA) to form a highly fluorescent quinoxaline derivative. This approach offers significantly enhanced sensitivity compared to traditional UV detection methods, making it suitable for the analysis of low concentrations of quinolinic acid in complex biological matrices.
Introduction
Quinolinic acid (QA), a downstream metabolite of the kynurenine pathway, is an endogenous excitotoxin that acts as an N-methyl-D-aspartate (NMDA) receptor agonist. Elevated levels of QA have been implicated in the pathophysiology of several neurodegenerative disorders. Due to its low native fluorescence and UV absorbance, the sensitive detection of quinolinic acid in biological samples presents a significant analytical challenge.
Fluorescent derivatization is a powerful technique to enhance the detectability of analytes in HPLC. This protocol details a robust method for the derivatization of quinolinic acid with o-phenylenediamine (OPDA). The reaction involves the condensation of the α-dicarboxylic acid moiety of quinolinic acid with OPDA to form a stable and highly fluorescent quinoxaline derivative, allowing for sensitive and selective quantification by reversed-phase HPLC with fluorescence detection.
Signaling Pathway
Experimental Protocols
Materials and Reagents
-
Quinolinic Acid (QA) standard (Sigma-Aldrich, Cat. No. P63204 or equivalent)
-
o-Phenylenediamine (OPDA) (Sigma-Aldrich, Cat. No. P23938 or equivalent)
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q or equivalent)
-
Phosphate buffered saline (PBS), pH 7.4
Equipment
-
HPLC system equipped with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Heating block or water bath
Preparation of Solutions
-
Quinolinic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of quinolinic acid and dissolve in 10 mL of HPLC grade water. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with HPLC grade water to concentrations ranging from 1 ng/mL to 10 µg/mL.
-
o-Phenylenediamine (OPDA) Reagent (0.1 M): Prepare fresh daily. Dissolve 108 mg of OPDA in 10 mL of 0.1 M HCl. Protect from light.
-
Reaction Stop Solution (0.5 M NaOH): Dissolve 2 g of NaOH in 100 mL of HPLC grade water.
Derivatization Procedure
-
To 100 µL of sample or standard solution in a microcentrifuge tube, add 100 µL of 0.1 M OPDA reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 80°C for 30 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 50 µL of 0.5 M NaOH to stop the reaction.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC Conditions
-
Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Fluorescence Detector:
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 455 nm
-
Data Presentation
The performance of this method should be validated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following table summarizes typical quantitative data expected from this protocol.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Linear Range | 1 ng/mL - 10 µg/mL |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 1: Method Performance Characteristics
The following table provides a comparison with other potential derivatization reagents for quinolinic acid.
| Derivatization Reagent | Reported LOD/LOQ | Excitation (nm) | Emission (nm) | Notes |
| o-Phenylenediamine (OPDA) | ~0.5 ng/mL (estimated) | 340 | 455 | Stable derivative, good selectivity for α-dicarbonyls. |
| Monodansylcadaverine | 3 pmol[1] | ~340 | ~525 | Requires carbodiimide activation.[1] |
| 1-Pyrenyldiazomethane (PDAM) | 4 fmol[1] | 259[1] | 394[1] | Highly sensitive, but reagent can be unstable. |
Table 2: Comparison of Fluorescent Derivatization Reagents for Carboxylic Acids
Logical Relationships
References
Application Notes and Protocols for Microbial Biosynthesis of Deuterated Pyridine Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial biosynthesis of deuterated pyridine dicarboxylic acids. The methodologies described herein leverage engineered microbial strains for the efficient and scalable production of these isotopically labeled compounds, which are valuable as internal standards in mass spectrometry-based clinical diagnostics, as tracers for metabolic studies, and in the development of novel therapeutics.
Introduction
Pyridine dicarboxylic acids (PDCAs), particularly dipicolinic acid (DPA), are important bio-based platform chemicals with applications in the synthesis of polymers, pharmaceuticals, and agrochemicals.[1] The introduction of deuterium into the PDCA structure enhances their utility in various scientific and clinical applications. Deuterated molecules are particularly valuable in drug discovery for improving pharmacokinetic profiles and in metabolic research as tracers for elucidating biochemical pathways.[2]
Microbial fermentation offers a sustainable and cost-effective alternative to chemical synthesis for the production of PDCAs.[3] Engineered strains of Escherichia coli and Rhodococcus jostii have been successfully developed for the high-yield production of PDCAs from renewable feedstocks.[2][4][5] This document outlines protocols for adapting these microbial production systems for the biosynthesis of deuterated PDCAs using heavy water (D₂O) as a global deuterium source.
Overview of the Biosynthetic Pathway and Deuteration Strategy
The microbial production of dipicolinic acid (2,6-pyridinedicarboxylic acid) in engineered E. coli is achieved through the heterologous expression of genes from the lysine biosynthetic pathway of Bacillus subtilis. The key enzyme, dipicolinate synthase, catalyzes the final step in the formation of DPA.[6]
Our strategy for producing deuterated DPA involves cultivating an engineered E. coli strain in a minimal medium where a significant portion of the water (H₂O) is replaced with deuterium oxide (D₂O). As the microorganism grows and produces DPA, deuterium from D₂O is incorporated into the carbon backbone of the molecule through enzymatic reactions.
Below is a diagram illustrating the biosynthetic pathway for DPA in engineered E. coli and the incorporation of deuterium.
Figure 1: Biosynthetic pathway for deuterated dipicolinic acid in engineered E. coli.
Experimental Protocols
Materials and Reagents
-
Engineered E. coli strain capable of producing dipicolinic acid[4][6]
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
d-Glucose (or deuterated d-Glucose for enhanced labeling)
-
M9 minimal medium components
-
Appropriate antibiotics
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glass bioreactor (e.g., 2L) with pH, temperature, and dissolved oxygen control
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
-
Gas chromatography-mass spectrometry (GC-MS) system[1]
-
Nuclear magnetic resonance (NMR) spectrometer[7]
Protocol for Fed-Batch Fermentation of Deuterated Dipicolinic Acid
This protocol is adapted from established methods for high-density E. coli fermentation and production of deuterated proteins.[8][9]
Step 1: Pre-culture Preparation
-
Inoculate a single colony of the DPA-producing E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 220 rpm.
-
Use the overnight culture to inoculate 100 mL of M9 minimal medium (with H₂O) in a 500 mL flask.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
Step 2: Adaptation to Deuterated Medium
-
Prepare 100 mL of M9 minimal medium with 50% (v/v) D₂O.
-
Inoculate with the pre-culture to a starting OD₆₀₀ of 0.1.
-
Incubate at 37°C with shaking until the culture reaches mid-log phase. This step helps adapt the cells to the deuterated environment.
Step 3: Fed-Batch Fermentation
-
Prepare the bioreactor with 1 L of M9 minimal medium containing 70-95% (v/v) D₂O and d-glucose as the carbon source. The optimal D₂O concentration may need to be determined empirically for the specific strain.
-
Inoculate the bioreactor with the adapted culture to a starting OD₆₀₀ of 0.1.
-
Set the fermentation parameters: temperature at 37°C, pH maintained at 7.0 with NH₄OH (or a deuterated equivalent), and dissolved oxygen (DO) maintained above 30% by controlling agitation and aeration.
-
When the initial glucose is depleted (indicated by a sharp increase in DO), initiate a fed-batch feeding strategy with a concentrated solution of d-glucose in D₂O-based M9 salts. A common strategy is an exponential feed to maintain a constant growth rate.[9]
-
When the OD₆₀₀ reaches approximately 10-15, induce DPA production by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue the fermentation for 24-48 hours post-induction, monitoring cell growth and DPA production.
Step 4: Product Recovery and Purification
-
Harvest the cells by centrifugation at 8,000 x g for 15 minutes.
-
The supernatant, which contains the secreted DPA, should be collected.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells.
-
Purify the deuterated DPA from the supernatant using techniques such as ion-exchange chromatography or crystallization.
Analytical Methods for Quantification and Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Derivatization: Evaporate a known volume of the purified supernatant to dryness. Derivatize the DPA by silylation (e.g., with BSTFA) to increase its volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and temperature program to separate the DPA derivative.
-
Quantification: Create a calibration curve using known concentrations of non-deuterated DPA. The concentration of deuterated DPA in the sample can be determined from this curve. The mass spectrum will show a shift in the molecular ion peak corresponding to the number of incorporated deuterium atoms, allowing for the determination of isotopic enrichment.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified deuterated DPA in a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The degree of deuteration can be estimated by the reduction in the integral of proton signals compared to an internal standard.[10]
-
²H NMR Analysis: For highly deuterated samples, ²H (Deuterium) NMR is a powerful tool for confirming the positions and extent of deuteration.[7]
-
¹³C NMR Analysis: ¹³C NMR can also provide information about the deuteration pattern through the observation of isotopic shifts and changes in coupling patterns.
Quantitative Data Summary
The following tables provide expected production titers for non-deuterated PDCAs and a summary of typical deuterium incorporation levels achieved in microbial systems. The actual yield of deuterated DPA will depend on the specific strain, fermentation conditions, and the concentration of D₂O used.
Table 1: Reported Production Titers of Non-Deuterated Pyridine Dicarboxylic Acids
| Microorganism | Product | Titer (g/L) | Feedstock | Reference |
| Engineered E. coli | Dipicolinic Acid (DPA) | 4.7 | Glucose | [4][6] |
| Engineered E. coli (optimized) | Dipicolinic Acid (DPA) | 5.21 | Glucose + Aspartate | [6] |
| Engineered R. jostii RHA1 | 2,4-PDCA | 0.33 | Wheat Straw Lignocellulose | [5] |
| Engineered R. jostii RHA1 | 2,4-PDCA / 2,5-PDCA | 0.2 - 0.287 | Lignocellulose | [5][11] |
Table 2: Typical Deuterium Incorporation in Microbially Produced Molecules
| Product Type | Microorganism | Deuterium Source | Incorporation Level | Reference |
| Recombinant Proteins | E. coli | D₂O-based minimal media | >95% | [8] |
| Fatty Acids | E. coli | D₂O | 45-60% | - |
| Lipids | S. aureus | 20% D₂O | ~50% | - |
Note: The yield of deuterated DPA is expected to be lower than the non-deuterated counterpart due to the metabolic stress induced by D₂O.
Workflow and Logical Relationships
The overall workflow for the production and analysis of deuterated pyridine dicarboxylic acids is depicted in the following diagram.
Figure 2: General workflow for microbial production of deuterated DPA.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the microbial biosynthesis of deuterated pyridine dicarboxylic acids. By combining metabolic engineering of high-producing microbial strains with optimized fed-batch fermentation in deuterated media, researchers can efficiently produce these valuable isotopically labeled compounds. The analytical methods described allow for accurate quantification and detailed characterization of the final product. This technology has the potential to significantly impact drug development, metabolic research, and clinical diagnostics by providing a reliable source of deuterated PDCAs.
References
- 1. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eppendorf.com [eppendorf.com]
- 4. Engineering the production of dipicolinic acid in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Rhodococcus jostii RHA1 for production of pyridine-dicarboxylic acids from lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering the Production of Dipicolinic Acid in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Fed-batch production of deuterated protein in Escherichia coli for neutron scattering experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H NMR analysis of deuterated fatty acid methyl esters [inis.iaea.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyridine-2,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of Pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing Pyridine-2,3-dicarboxylic acid?
The most prevalent and commercially viable method for synthesizing Pyridine-2,3-dicarboxylic acid is the oxidation of quinoline.[1][2] Various oxidizing agents and catalytic systems can be employed for this transformation.
Q2: I am getting a low yield. What are the general factors that could be affecting my reaction?
Low yields can be attributed to several factors, including incomplete reaction, degradation of the product due to harsh conditions, or formation of side products. Key parameters to control are temperature, pH, concentration of reactants, and the choice of oxidizing agent and catalyst. For instance, excessively high temperatures can lead to the decarboxylation of quinolinic acid to form nicotinic acid.[3]
Q3: What are some common side products, and how can their formation be minimized?
A primary side product is nicotinic acid, which results from the decarboxylation of the desired product under severe reaction conditions.[3] Another potential issue is the formation of tars. The choice of a suitable catalyst and careful control of reaction temperature can help minimize these side reactions. The use of cupric ions, for example, helps in precipitating the Pyridine-2,3-dicarboxylic acid as a copper salt as it forms, thereby protecting it from degradative side-reactions.[3]
Q4: How can I improve the purity of my final product?
Purification can be achieved through recrystallization. In methods involving the formation of a copper salt of quinolinic acid, the crude salt is first isolated and then treated with a base like caustic soda to liberate the sodium salt, followed by acidification to precipitate the pure Pyridine-2,3-dicarboxylic acid.[3] Adjusting the pH to around 1.1 with an acid like nitric or sulfuric acid is a common method for precipitating the final product from its salt solution.[3][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of Pyridine-2,3-dicarboxylic acid.
Issue 1: Low Yield in Oxidation of Quinoline using Sodium Chlorate
The oxidation of quinoline with sodium chlorate in an acidic medium can yield around 24-26% of Pyridine-2,3-dicarboxylic acid.[3] However, the yield can be significantly improved.
Troubleshooting Steps:
-
Introduce a Cupric Compound: The addition of a cupric compound (like cupric sulfate) can increase the isolated yield to a range of 55% to 62%.[3][5] The cupric ions precipitate the product as it forms, preventing its degradation.
-
Optimize Molar Ratios: Ensure the optimal molar ratio of reactants. A suggested ratio is n(quinoline):n(sodium chlorate):n(cupric sulfate):n(concentrated sulfuric acid) of 1:3.5:1:1.5.[5]
-
Control Reaction Time and Temperature: A reaction time of around 12-17 hours at approximately 100-103°C is recommended for optimal results.[3][5]
-
Recirculate Mother Liquor: Adding a portion of the mother liquor from a previous successful batch can shorten the reaction's induction period significantly.[5]
Issue 2: Poor Performance with Hydrogen Peroxide Oxidation
Oxidation of substituted quinolines with hydrogen peroxide in an aqueous base can be an effective method, but yields can vary if not properly controlled.
Troubleshooting Steps:
-
Use an Appropriate Base: Aqueous sodium hydroxide or potassium hydroxide are preferred bases for this reaction.[4][6]
-
Maintain Optimal Temperature: The reaction is typically carried out at a temperature range of 75° to 90°C.[4][6]
-
Control Addition of Hydrogen Peroxide: The hydrogen peroxide (30-50% aqueous solution) should be added gradually over a period of 0.5 to 5 hours to maintain control over the reaction.[4][6]
-
Isolate the Product Correctly: After the reaction, the product can be isolated by acidifying the mixture with a mineral acid (like sulfuric acid) to a pH of about 1.8 to precipitate the dicarboxylic acid.[4][6]
Data on Synthesis Methods
The following tables summarize quantitative data from various synthetic methods for Pyridine-2,3-dicarboxylic acid.
Table 1: Oxidation of Quinoline with Chlorate Salt
| Catalyst/Additive | Molar Ratio (Quinoline:Reagents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| None | Not specified | 99-100 | 17 | 25.9 | [3] |
| Cupric Sulfate | 1:3.5:1:1.5 (Quinoline:NaClO₃:CuSO₄:H₂SO₄) | 103 | 12 | 67.3 | [5] |
| Cupric Acetate | Not specified | 70 | Not specified | 62.8 | [3] |
| Cupric Carbonate | Not specified | 100 | 17 | 57.1 | [3] |
Table 2: Oxidation of Substituted Quinolines with Hydrogen Peroxide
| Starting Material | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Ethyl-8-hydroxyquinoline | 25% KOH | 90 | ~4.25 | ~97 | [4][6] |
| 3-Methyl-8-hydroxyquinoline HCl | 26.4% KOH | 75-80 | ~2.5 | Not specified | [4] |
Table 3: Oxidation of Quinoline Derivatives with Nitric Acid
| Starting Material | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 3-Methyl-8-hydroxyquinoline | None | 100-105 | 4 | 58.6 | [7] |
| 3-Methyl-8-hydroxyquinoline | Manganese | 100-105 | 4 | 73.2 | [7] |
Experimental Protocols
Protocol 1: High-Yield Synthesis via Chlorate Oxidation with Cupric Salt Catalyst
This protocol is adapted from a patented high-yield process.[3][5]
Materials:
-
Quinoline
-
Sodium Chlorate (NaClO₃)
-
Cupric Sulfate (CuSO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitric Acid (70%)
-
Caustic Soda (NaOH)
Procedure:
-
Prepare a reaction mixture with a molar ratio of quinoline:sodium chlorate:cupric sulfate:concentrated sulfuric acid of 1:3.5:1:1.5.[5]
-
Heat the mixture to 103°C and maintain this temperature for 12 hours with stirring.[5] A blue suspension of the copper salt of the product will form.
-
After the reaction is complete, cool the mixture and filter to isolate the crude copper salt.
-
Treat the collected copper salt with a caustic soda solution to form the sodium salt of the dicarboxylic acid.
-
Filter the mixture to remove copper hydroxide.
-
Acidify the filtrate with 70% nitric acid to a pH of 1.1. This will precipitate the Pyridine-2,3-dicarboxylic acid.[3]
-
Filter the precipitate, wash with cold water, and dry to obtain the final product. An expected yield is around 67.3%.[5]
Protocol 2: Oxidation of 3-Ethyl-8-hydroxyquinoline with Hydrogen Peroxide
This protocol is based on the oxidation of a substituted quinoline in a basic medium.[4][6]
Materials:
-
3-Ethyl-8-hydroxyquinoline
-
Potassium Hydroxide (KOH) solution (25%)
-
Hydrogen Peroxide (H₂O₂) solution (30%)
-
Sulfuric Acid (H₂SO₄)
-
Potassium Bisulfite (optional)
Procedure:
-
Prepare a stirred mixture of 25% potassium hydroxide and 3-ethyl-8-hydroxyquinoline.
-
Heat the mixture to 90°C.
-
Slowly add 30% hydrogen peroxide to the mixture over approximately 3.25 hours, maintaining the temperature at 90°C.
-
Continue stirring at 90°C for an additional 1-2 hours after the addition is complete.
-
Test the solution for the presence of peroxides. If present, add potassium bisulfite to quench them.
-
Distill the reaction mixture to remove excess water.
-
Cool the concentrated solution to 45°C and add sulfuric acid to adjust the pH to 3.5. This will precipitate potassium sulfate.
-
Cool the slurry to 10°C, filter to remove the potassium sulfate, and wash the filter cake with cold water.
-
Add more sulfuric acid to the filtrate to achieve a pH of 1.8. This will precipitate the 5-ethyl-pyridine-2,3-dicarboxylic acid.
-
Hold the resulting slurry at 10°C for 30 minutes, then filter, wash with cold water, and dry under reduced pressure.
Diagrams
Caption: A troubleshooting workflow for low yield issues.
Caption: General experimental workflow for synthesis.
References
- 1. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 2. jinjingchemical.com [jinjingchemical.com]
- 3. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
- 7. data.epo.org [data.epo.org]
Technical Support Center: Overcoming Solubility Issues of Quinolinic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with quinolinic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic solubility of quinolinic acid in aqueous and organic solvents?
Quinolinic acid, also known as pyridine-2,3-dicarboxylic acid, is a colorless solid that is slightly soluble in water.[1][2] Its solubility can be influenced by temperature and the pH of the solution. For many biological experiments, it is often first dissolved in an organic solvent before further dilution into aqueous buffers.[3]
Data Presentation: Solubility of Quinolinic Acid
The table below summarizes the reported solubility of quinolinic acid in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.55 g/100 mL (5.5 mg/mL) | [4] |
| Water | 3 mg/mL | [5][6] |
| Water | 10 g/L (10 mg/mL) | [4] |
| PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| DMSO | ~16 mg/mL | [3] |
| Dimethyl formamide (DMF) | ~16 mg/mL | [3] |
| Ethanol | Insoluble | [6] |
Q2: Why is my quinolinic acid not dissolving in neutral water?
Quinolinic acid is a dicarboxylic acid and is characterized as a strong acidic compound.[1] Its limited solubility in neutral water is due to its molecular structure. At neutral pH, a significant portion of the quinolinic acid molecules remains in the less soluble, non-ionized form.
Data Presentation: Physicochemical Properties of Quinolinic Acid
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [2] |
| Molar Mass | 167.12 g/mol | [2] |
| pKa₁ | 2.43 (at 25°C) | [4] |
| pKa₂ | ~5.0 (estimated for second carboxyl group) | |
| Appearance | White to light yellow-beige crystalline powder | [4] |
Q3: How can I effectively increase the aqueous solubility of quinolinic acid?
Several techniques can be employed to enhance the solubility of quinolinic acid. The most common and effective methods for acidic compounds like quinolinic acid involve pH adjustment and the use of co-solvents.[7][8]
Primary Methods for Solubility Enhancement:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid groups, forming a highly soluble quinolinate salt.[9][10]
-
Co-solvency: Using a water-miscible organic solvent in which quinolinic acid is more soluble can significantly increase the overall solubility of the solution.[7][11]
-
Complexation with Cyclodextrins: Encapsulating the quinolinic acid molecule within a cyclodextrin can enhance its aqueous solubility.[12][13]
Troubleshooting Guides & Experimental Protocols
Issue 1: Difficulty preparing a purely aqueous solution for cell culture or in-vivo studies.
Solution A: pH Adjustment to Form a Soluble Salt
Adjusting the pH of the water is the most direct method for dissolving quinolinic acid in a purely aqueous medium. By increasing the pH with a base (e.g., NaOH), the acidic carboxylic groups of quinolinic acid are deprotonated, forming a much more soluble salt (sodium quinolinate).[9][10]
Diagram: pH Effect on Quinolinic Acid Ionization and Solubility
Caption: Relationship between pH and the ionization state of quinolinic acid.
Experimental Protocol 1: Preparation of an Aqueous Quinolinic Acid Solution using pH Adjustment
-
Weighing: Accurately weigh the desired amount of quinolinic acid powder.
-
Initial Suspension: Add the powder to the desired volume of purified water or buffer (e.g., PBS) and stir. A suspension will form.
-
Titration: While stirring, slowly add a low-concentration base (e.g., 1 M NaOH) dropwise to the suspension.
-
Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.
-
Dissolution: Continue adding the base until the quinolinic acid is fully dissolved. This typically occurs as the pH rises above 6.0.
-
Final Adjustment: Once dissolved, carefully adjust the pH to the desired final value for your experiment using dilute NaOH or HCl.
-
Volume Correction: Adjust the final volume with the solvent to account for the volume of base/acid added.
-
Sterilization: If required for biological experiments, sterile-filter the final solution through a 0.22 µm filter. Note that aqueous solutions are not recommended for storage for more than one day.[3]
Solution B: Using an Organic Co-solvent for Stock Solutions
For applications where a small amount of an organic solvent is tolerable, preparing a concentrated stock solution in a co-solvent like DMSO is a common practice.[3][6] This stock can then be diluted into your aqueous experimental medium.
Experimental Protocol 2: Preparation of a Quinolinic Acid Stock Solution using an Organic Co-solvent
-
Weighing: Accurately weigh the quinolinic acid powder.
-
Dissolution: Add the powder to a sterile tube and add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., up to 16 mg/mL).[3]
-
Solubilization: Vortex or gently heat the mixture until the solid is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C for long-term stability (≥4 years as a solid).[3] When stored at -20°C in solution, use within 1 month; at -80°C, use within 6 months.[14]
-
Working Solution: Before the experiment, dilute the stock solution into the aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.[3]
Diagram: Workflow for Selecting a Solubilization Method
Caption: Decision workflow for preparing a quinolinic acid solution.
Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.
This can happen if the concentration of quinolinic acid in the final aqueous solution exceeds its solubility limit at the buffer's pH.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to prepare a more dilute final solution.
-
Adjust Buffer pH: Before adding the quinolinic acid stock, consider increasing the pH of the destination buffer slightly to enhance its capacity to keep the compound in solution.
-
Use a Surfactant: In some formulation contexts, a small amount of a biocompatible surfactant can help maintain solubility.[7][15]
-
Issue 3: Need for an alternative solubilization method without pH change or organic solvents.
Solution: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like quinolinic acid, forming an "inclusion complex" that has significantly improved water solubility.[13][15]
Diagram: Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a drug molecule by a cyclodextrin to enhance solubility.
Experimental Protocol 3: Solubilization using Cyclodextrins (General Method)
-
Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[16]
-
Prepare CD Solution: Dissolve the cyclodextrin in water at the desired concentration.
-
Add Quinolinic Acid: Add the quinolinic acid powder to the cyclodextrin solution.
-
Complexation: Stir the mixture, sometimes with gentle heating or sonication, for a period ranging from a few hours to overnight to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge or filter the solution to remove any undissolved material. The clear supernatant contains the solubilized quinolinic acid-cyclodextrin complex.
References
- 1. Showing Compound quinolinate (FDB031142) - FooDB [foodb.ca]
- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Quinolinic acid CAS#: 89-00-9 [m.chemicalbook.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. CN102399182A - The production method of quinolinic acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating the Thermal Stability of Pyridine Carboxylic Acids: A Technical Support Guide
For researchers, scientists, and drug development professionals, the thermal decarboxylation of pyridine carboxylic acids can be a significant hurdle in high-temperature synthetic procedures. This guide provides troubleshooting advice, frequently asked questions, and preventative strategies to mitigate this unwanted side reaction, ensuring the integrity of your target molecules.
The stability of pyridine carboxylic acids is heavily influenced by the position of the carboxyl group on the pyridine ring. Picolinic acid (2-pyridinecarboxylic acid) is the most susceptible to decarboxylation, while nicotinic acid (3-pyridinecarboxylic acid) and isonicotinic acid (4-pyridinecarboxylic acid) are comparatively more stable. This difference in reactivity is attributed to the ability of picolinic acid to form a stable zwitterionic intermediate, which facilitates the loss of carbon dioxide.
Frequently Asked Questions (FAQs)
Q1: Why is my picolinic acid decarboxylating at high temperatures?
A1: Picolinic acid is inherently prone to thermal decarboxylation due to the proximity of the carboxylic acid function to the ring nitrogen. This arrangement allows for the formation of a stable zwitterionic intermediate that readily loses CO2. High temperatures provide the necessary activation energy for this process to occur.
Q2: At what temperature does decarboxylation become a significant issue?
A2: While the exact temperature can vary depending on the specific substrate, solvent, and other reaction conditions, decarboxylation of picolinic acid can become significant at temperatures above 150°C. For more stable isomers like nicotinic acid, higher temperatures are generally required for decarboxylation to occur.
Q3: How does the position of the carboxylic acid group affect stability?
A3: The stability of pyridine carboxylic acid isomers to thermal decarboxylation generally follows this trend: Nicotinic acid (most stable) > Isonicotinic acid > Picolinic acid (least stable). The 2-position in picolinic acid allows for the formation of a six-membered ring transition state involving the ring nitrogen, which lowers the activation energy for decarboxylation.
Q4: Can the solvent I use influence the rate of decarboxylation?
A4: Yes, the choice of solvent can play a crucial role. Protic solvents, especially water, can facilitate the formation of the zwitterionic intermediate in picolinic acid, potentially increasing the rate of decarboxylation. The use of certain solvents like p-cymene has been shown to increase the yield of the Hammick reaction, a thermal decarboxylation of α-picolinic acids, suggesting it may promote decarboxylation.
Q5: Does pH have an effect on decarboxylation?
A5: Yes, pH can significantly impact the rate of decarboxylation. For picolinic acid in aqueous solutions, the rate of decarboxylation is often maximal near the isoelectric point where the zwitterionic form is most prevalent. Basic conditions can also promote decarboxylation.
Troubleshooting Guide: Strategies to Reduce Decarboxylation
If you are encountering unwanted decarboxylation in your high-temperature reactions involving pyridine carboxylic acids, consider the following troubleshooting strategies.
Problem: Significant loss of starting material or formation of decarboxylated byproduct.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | - Evaluate if the reaction can be performed at a lower temperature. - Consider using a more active catalyst that allows for lower reaction temperatures. - Minimize the reaction time at the elevated temperature. |
| Inherent Instability of Picolinic Acid | - If the specific isomer is not critical, consider using the more stable nicotinic or isonicotinic acid. - If picolinic acid must be used, employ one of the stabilization strategies outlined below. |
| Solvent Choice | - If possible, switch to a non-polar, aprotic solvent to disfavor the formation of the zwitterionic intermediate. - Avoid solvents known to promote decarboxylation, such as p-cymene in certain contexts. |
| Presence of Carbonyl Compounds | - Be aware of the Hammick reaction, a thermal decarboxylation of α-picolinic acids in the presence of carbonyl compounds.[1] If your reaction mixture contains aldehydes or ketones, this could be a contributing factor. Try to perform the reaction in the absence of such compounds if possible. |
| Basic Reaction Conditions | - The use of bases like potassium carbonate has been shown to promote the decarboxylation of some pyridine carboxylic acid derivatives.[2] If feasible, consider running the reaction under neutral or slightly acidic conditions. |
Preventative Measures and Stabilization Strategies
Proactively minimizing decarboxylation is often more effective than troubleshooting after the fact. The following strategies can be employed to enhance the stability of pyridine carboxylic acids at high temperatures.
Use of Divalent Metal Ions as Inhibitors
The addition of certain divalent metal ions has been found to inhibit the decarboxylation of picolinic acid and picolinic acid N-oxide.
-
Recommended Additives: Consider adding catalytic amounts of divalent metal salts such as copper(II) (Cu²⁺), magnesium(II) (Mg²⁺), or manganese(II) (Mn²⁺) to your reaction mixture. These ions are believed to coordinate with the pyridine carboxylic acid, stabilizing it and increasing the energy barrier for decarboxylation.
Protecting Group Strategy
Protecting the carboxylic acid functionality as an ester is a common and effective strategy to prevent decarboxylation. The ester can be cleaved post-reaction to regenerate the carboxylic acid.
-
Esterification: Convert the pyridine carboxylic acid to its corresponding methyl or ethyl ester prior to the high-temperature reaction. Esters are generally more stable towards decarboxylation.
-
Thermolabile Protecting Groups: For sensitive substrates, consider the use of thermolabile protecting groups. These groups can be removed by heating at a specific temperature, which might be lower than the temperature required for the main reaction, or under conditions that do not promote decarboxylation.
Optimization of Reaction Conditions
Careful selection of reaction parameters can significantly reduce the extent of decarboxylation.
| Parameter | Recommendation |
| Temperature | Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate. |
| Solvent | Prefer non-polar, aprotic solvents. High-boiling point solvents like diphenyl ether or Dowtherm A may be suitable for high-temperature reactions while minimizing decarboxylation, but empirical testing is recommended. |
| pH | If the reaction can be performed in a non-aqueous medium, avoid strongly basic conditions. In aqueous media, adjusting the pH away from the isoelectric point of picolinic acid may reduce the rate of decarboxylation. |
Data on Relative Decarboxylation Rates
While precise quantitative data is highly dependent on specific reaction conditions, the following table provides a qualitative and semi-quantitative comparison of the stability of pyridine carboxylic acid isomers.
| Pyridine Carboxylic Acid Isomer | Relative Rate of Decarboxylation | Notes |
| Picolinic Acid (2-substituted) | High | Prone to decarboxylation via a stable zwitterionic intermediate. |
| Isonicotinic Acid (4-substituted) | Moderate | More stable than picolinic acid. |
| Nicotinic Acid (3-substituted) | Low | Generally the most stable of the three isomers to thermal decarboxylation. |
Note: This table provides a general trend. Actual rates will vary with temperature, solvent, and other reagents.
Experimental Protocols
Protocol 1: High-Temperature Amination of 2-Chloronicotinic Acid with Minimized Decarboxylation
This protocol is adapted from a procedure for the synthesis of 2-(arylamino)nicotinic acids in high-temperature water, a method that successfully utilizes a relatively stable pyridine carboxylic acid derivative at elevated temperatures without significant decarboxylation.[3]
Materials:
-
2-Chloronicotinic acid
-
Aromatic amine
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
High-pressure reaction vessel
Procedure:
-
To a high-pressure reaction vessel, add 2-chloronicotinic acid (1 equivalent), the desired aromatic amine (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add deionized water to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the vessel and heat the reaction mixture to 150-180°C with stirring.
-
Maintain the temperature for the desired reaction time (e.g., 2-4 hours).
-
After cooling to room temperature, carefully vent the vessel.
-
Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
Rationale for Minimizing Decarboxylation: Nicotinic acid derivatives are inherently more stable than picolinic acid derivatives. The use of a sealed system and water as a solvent under these conditions has been shown to be effective for this transformation without reported issues of significant decarboxylation.
Visualizing Reaction Pathways
To better understand the processes involved, the following diagrams illustrate the decarboxylation pathway of picolinic acid and a general workflow for troubleshooting decarboxylation issues.
Caption: Decarboxylation of picolinic acid proceeds via a zwitterionic intermediate.
Caption: A logical workflow for troubleshooting unwanted decarboxylation.
References
Enhancing sensitivity for quinolinic acid detection in biological samples
Welcome to the technical support center for the sensitive detection of quinolinic acid (QA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting quinolinic acid in biological samples?
A1: Several highly sensitive methods are available for the quantification of quinolinic acid. The choice of method often depends on the required sensitivity, sample matrix, available equipment, and throughput. Key methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method for the simultaneous quantification of quinolinic acid and other metabolites in the kynurenine pathway.[1][2][3][4] It often involves stable-isotope-labeled internal standards for accuracy.[2]
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Since quinolinic acid is not naturally fluorescent, this method requires a derivatization step to attach a fluorescent tag, such as monodansylcadaverine.[5][6] This technique can be significantly more sensitive than UV absorbance detection.[5][6]
-
Electrochemical Biosensors: These offer a rapid, cost-effective, and sensitive platform for QA detection.[7][8][9][10][11] They utilize electrodes modified with materials like multi-walled carbon nanotubes to detect the electrochemical response of quinolinic acid.[8][9][11]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a user-friendly and high-throughput option for quantifying quinolinic acid in samples like serum and plasma.[12][13] These competitive assays require a small sample volume.[12]
Q2: My quinolinic acid measurements show high variability between replicates. What are the possible causes?
A2: High variability can stem from several factors throughout the experimental workflow:
-
Sample Collection and Handling: Inconsistent sample collection, storage, or freeze-thaw cycles can degrade quinolinic acid or introduce contaminants. Ensure standardized procedures for all samples.
-
Sample Preparation: Incomplete protein precipitation, inconsistent derivatization (for HPLC-fluorescence), or errors in solid-phase extraction can lead to variability.
-
Instrumental Factors: For chromatographic methods, issues like column degradation, inconsistent injection volumes, or fluctuations in the mass spectrometer's performance can be a source of variation. For electrochemical methods, electrode fouling or improper surface modification can affect reproducibility.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes for standards or samples, can introduce significant errors.
Q3: I am observing a low signal or no signal for quinolinic acid in my samples. What should I check?
A3: A low or absent signal can be due to several reasons:
-
Low Analyte Concentration: The concentration of quinolinic acid in your samples may be below the detection limit of your chosen method. Consider using a more sensitive technique or concentrating your sample.
-
Improper Sample Preparation: Ensure that the pH of your sample is appropriate for the extraction or derivatization method. For HPLC with fluorescence, confirm the efficiency of the derivatization reaction.
-
Instrument Malfunction: Check the instrument settings, detector sensitivity, and ensure all components are functioning correctly. For LC-MS, verify the ionization efficiency and check for any blockages.
-
Degradation of Quinolinic Acid: Quinolinic acid can be unstable under certain conditions. Ensure proper storage and handling of samples and standards.
Troubleshooting Guides
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Optimize the pH of the mobile phase. Quinolinic acid is a dicarboxylic acid, and its retention will be pH-dependent. |
| Column overload. | Dilute the sample or use a column with a higher loading capacity. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Low Signal Intensity | Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Quinolinic acid is often analyzed in positive ESI mode.[3][4] |
| Matrix effects (ion suppression). | Use a more effective sample cleanup method (e.g., solid-phase extraction). Dilute the sample if possible. Utilize a stable isotope-labeled internal standard to compensate for matrix effects.[2] | |
| Inconsistent Retention Time | Fluctuations in mobile phase composition or flow rate. | Ensure the pump is working correctly and the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a stable temperature. |
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Fluorescence Signal | Incomplete or failed derivatization. | Verify the freshness and concentration of the derivatizing agent (e.g., monodansylcadaverine) and the activator (e.g., water-soluble carbodiimide).[5][6] Optimize the reaction conditions (pH, temperature, time). |
| Incorrect excitation or emission wavelengths. | Check the manufacturer's specifications for the fluorescent tag and ensure the detector is set to the correct wavelengths. | |
| Ghost Peaks | Contamination in the mobile phase, injection system, or column. | Flush the system with a clean mobile phase. Use high-purity solvents. |
| Carryover from a previous injection. | Run blank injections between samples. Clean the injection port and syringe. |
Electrochemical Biosensors
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensitivity | Improper electrode surface modification. | Ensure the uniform deposition of nanomaterials (e.g., multi-walled carbon nanotubes) on the electrode surface.[8][9][11] |
| Inactive enzyme (for enzyme-based sensors). | Check the storage and handling of the enzyme (e.g., quinolinate phosphoribosyl transferase).[7] | |
| Poor Reproducibility | Electrode fouling from biological matrix components. | Implement a cleaning step for the electrode between measurements or use disposable screen-printed electrodes. |
| Inconsistent electrode surface area. | Ensure a consistent fabrication process for the electrodes. |
Experimental Protocols
Sample Preparation for LC-MS Analysis of Quinolinic Acid in Plasma
This protocol is a general guideline and may require optimization for specific instruments and sample types.
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable-isotope-labeled internal standard for quinolinic acid.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant without disturbing the protein pellet.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS system.
-
Derivatization of Quinolinic Acid for HPLC-Fluorescence Detection
This protocol is based on the derivatization with monodansylcadaverine.[5][6]
-
Sample Preparation:
-
Prepare your sample in an aqueous matrix (e.g., deproteinized plasma, cerebrospinal fluid).
-
-
Activation:
-
Add a freshly prepared solution of a water-soluble carbodiimide (e.g., EDC) to the sample to activate the carboxylic acid groups of quinolinic acid.
-
-
Derivatization:
-
Immediately add a solution of monodansylcadaverine.
-
-
Incubation:
-
Incubate the reaction mixture under mild conditions (e.g., room temperature) in the dark for a specified time (optimization may be required).
-
-
Analysis:
-
Inject the derivatized sample directly into the HPLC system equipped with a fluorescence detector. Set the excitation and emission wavelengths appropriate for the dansyl fluorophore.
-
Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to quinolinic acid.
Caption: The Kynurenine Pathway showing the biosynthesis of Quinolinic Acid from Tryptophan.
Caption: A typical workflow for the analysis of Quinolinic Acid using LC-MS.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Excellent storage stability and sensitive detection of neurotoxin quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quinolinic Acid ELISA kit I High Sensitivity I Cited in 10 papers [immusmol.com]
- 13. Quinolinic Acid ELISA kit: NOW OUT! - Immusmol [immusmol.com]
Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pyridine-2,3-dicarboxylic acid (also known as Quinolinic acid) under various storage conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Pyridine-2,3-dicarboxylic acid?
A1: To ensure the long-term stability of solid Pyridine-2,3-dicarboxylic acid, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture and incompatible substances such as strong oxidizing agents, acids, and bases.[1][2] While a specific shelf-life may not be provided by all suppliers, routine inspection of the material is recommended to ensure it performs as expected. For products without a specified retest date, a standard warranty of one year from the date of shipment is often applicable.
Q2: Is Pyridine-2,3-dicarboxylic acid sensitive to light?
A2: Yes, Pyridine-2,3-dicarboxylic acid has the potential to undergo photodegradation. Studies on pyridinedicarboxylic acid isomers suggest that they can be degraded by sunlight, particularly after initial biological oxidation.[3] Therefore, it is recommended to protect Pyridine-2,3-dicarboxylic acid from light exposure during storage and handling to minimize the risk of degradation.
Q3: What happens if Pyridine-2,3-dicarboxylic acid is exposed to high temperatures?
A3: Pyridine-2,3-dicarboxylic acid is a solid with a melting point of approximately 188-190 °C, and decomposition is reported to occur at temperatures above 190 °C.[2] Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) can be formed.[2][4] It is crucial to avoid excessive heat during storage and handling.[1]
Q4: How does pH affect the stability of Pyridine-2,3-dicarboxylic acid in solution?
Q5: What are the known degradation products of Pyridine-2,3-dicarboxylic acid?
A5: Under thermal stress, particularly in fire conditions, Pyridine-2,3-dicarboxylic acid decomposes to carbon oxides and nitrogen oxides.[2][4] Photodegradation studies on related compounds suggest that degradation can lead to the formation of various photoproducts, including conjugated carbonyls and carboxylic acids.[3] Specific degradation pathways under various stress conditions (hydrolysis, oxidation) would need to be elucidated through forced degradation studies.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram when analyzing a stored solution. | Degradation of Pyridine-2,3-dicarboxylic acid in solution due to pH, light, or temperature. | Prepare fresh solutions for analysis. Store stock solutions protected from light and at a controlled, cool temperature. Investigate the pH of the solution and adjust if necessary, ensuring compatibility. |
| Inconsistent assay results for the solid material over time. | Improper storage leading to degradation by moisture or light. | Ensure the container is tightly sealed and stored in a desiccator if necessary. Store the material in a dark, cool, and dry place. |
| Discoloration of the solid material (e.g., yellowing). | Potential degradation due to exposure to light, air (oxidation), or incompatible materials. | Discard the discolored material. Review storage procedures to ensure protection from light and air. Check for any potential contact with incompatible substances. |
| Poor solubility of the material that was previously soluble. | Possible polymerization or formation of less soluble degradation products. | Attempt to sonicate the sample to aid dissolution. If solubility issues persist, the material may have degraded and should not be used for experiments requiring high purity. |
Stability Summary
While specific kinetic data for the degradation of Pyridine-2,3-dicarboxylic acid under various conditions is not extensively published, the following table summarizes its general stability based on available information. Researchers should perform their own stability studies to determine precise shelf-life under their specific experimental and storage conditions.
| Condition | Stability Profile | Recommendations |
| Temperature (Solid) | Stable at room temperature.[1] Decomposes above 190 °C.[2] | Store in a cool, dry place. Avoid exposure to high temperatures. |
| Light | Potentially susceptible to photodegradation.[3] | Store in a light-protected container (e.g., amber vial or wrapped in aluminum foil). |
| Humidity/Moisture | Moisture should be avoided.[2] | Store in a tightly sealed container in a dry environment. Consider using a desiccator. |
| pH (in solution) | Incompatible with acids and bases. | Prepare solutions fresh. If storage is necessary, buffer the solution to a neutral or slightly acidic pH and store under refrigeration and protected from light. Conduct a solution stability study for extended use. |
| Oxidation | Incompatible with strong oxidizing agents.[1][2] | Avoid contact with oxidizing agents. Store in an inert atmosphere if high sensitivity to oxidation is a concern. |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of Pyridine-2,3-dicarboxylic acid and to develop a stability-indicating analytical method. The following are general protocols that should be adapted based on the specific properties of the compound and the analytical method used.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Pyridine-2,3-dicarboxylic acid in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Pyridine-2,3-dicarboxylic acid in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
At specified time points, withdraw samples, dissolve in the solvent, and dilute to the target concentration.
-
-
Photodegradation (Solid and Solution):
-
Expose both solid Pyridine-2,3-dicarboxylic acid and its solution (in a photostable container) to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC-UV or UPLC-MS).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where Pyridine-2,3-dicarboxylic acid has significant absorbance (e.g., determined by UV scan).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Method Validation:
-
The method should be validated according to ICH guideline Q2(R1) for parameters including:
-
Specificity: Demonstrate that the method can separate the main peak from degradation products and any other potential interferences. This is typically achieved by analyzing forced degradation samples.
-
Linearity: Establish a linear relationship between the concentration of Pyridine-2,3-dicarboxylic acid and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day and inter-analyst) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.
-
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Factors Influencing Stability and Mitigation Strategies.
References
Technical Support Center: Attenuation of Quinolinic Acid Synthesis Using Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the attenuation of quinolinic acid synthesis using pathway inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main enzymatic targets for inhibiting quinolinic acid synthesis?
A1: The primary therapeutic targets for reducing quinolinic acid (QUIN) production are enzymes within the kynurenine pathway, the main metabolic route for tryptophan catabolism. Key enzymes include:
-
Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes catalyze the first and rate-limiting step of the kynurenine pathway, the conversion of tryptophan to N-formylkynurenine.
-
Kynurenine-3-monooxygenase (KMO): This enzyme is located at a critical branch point in the pathway and converts kynurenine to 3-hydroxykynurenine, a direct precursor in the branch leading to QUIN synthesis.[1][2] Inhibition of KMO is a particularly attractive strategy as it not only decreases the production of the neurotoxic metabolites 3-hydroxykynurenine (3-HK) and QUIN but also shunts the pathway towards the production of the neuroprotective kynurenic acid (KYNA).[1][3]
-
3-hydroxyanthranilate 3,4-dioxygenase (3HAO): This enzyme catalyzes the conversion of 3-hydroxyanthranilic acid to an unstable intermediate that spontaneously cyclizes to form quinolinic acid.[4][5][6]
Q2: What are some common classes of inhibitors for these enzymes?
A2: Various classes of small molecule inhibitors have been developed for these enzymes:
-
IDO1 Inhibitors: Many are tryptophan analogs that act as competitive inhibitors. Examples include Epacadostat and Navoximod.[7]
-
KMO Inhibitors: These are often kynurenine analogs. Notable examples include UPF-648 and Ro 61-8048.[3]
-
3HAO Inhibitors: These can be substrate analogs, such as 4-halo-3-hydroxyanthranilic acids (e.g., 4-chloro-3-hydroxyanthranilic acid).[6]
Q3: What are the typical readouts in an inhibitor screening assay?
A3: The readout depends on the specific assay format.
-
Enzyme-based assays: These often measure the consumption of a substrate or the formation of a product. For instance, KMO activity can be determined by measuring the decrease in NADPH absorbance at 340 nm.
-
Cell-based assays: These typically measure the concentration of kynurenine pathway metabolites in the cell culture supernatant, such as kynurenine or quinolinic acid, often using techniques like HPLC or mass spectrometry.
Troubleshooting Guides
Enzyme-Based Assays
| Problem | Possible Cause | Solution |
| High background signal or no enzyme activity | 1. Degraded enzyme or cofactors: Improper storage or multiple freeze-thaw cycles can lead to loss of activity. 2. Contaminated reagents: Buffers or other reagents may be contaminated. 3. Incorrect assay conditions: pH, temperature, or incubation time may be suboptimal. | 1. Properly store enzyme and cofactors: Aliquot enzymes and cofactors upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 2. Use fresh, high-quality reagents: Prepare fresh buffers and solutions. 3. Optimize assay conditions: Refer to the literature or manufacturer's protocol for optimal conditions. Perform a time-course and enzyme concentration titration to determine the linear range of the assay. |
| Inconsistent results between replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability. 2. Incomplete mixing: Reagents may not be thoroughly mixed in the assay wells. 3. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents. | 1. Use calibrated pipettes and proper technique: Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing: Gently tap or use a plate shaker to mix the contents of the wells. 3. Minimize edge effects: Avoid using the outer wells of the microplate or fill them with buffer/media to create a humidity barrier. |
| False positives or negatives | 1. Compound interference: The test compound may interfere with the assay detection method (e.g., autofluorescence, absorbance). 2. Redox-cycling compounds: Some compounds can interfere with assays that use redox-sensitive reagents.[8] 3. Promiscuous inhibitors: Compounds may inhibit the enzyme through non-specific mechanisms like aggregation.[8] | 1. Run a compound-only control: Test the compound in the assay buffer without the enzyme to check for interference. 2. Use alternative detection methods: If interference is suspected, consider using an orthogonal assay with a different detection principle. 3. Include a detergent: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to identify and mitigate aggregation-based inhibition.[8] |
Cell-Based Assays
| Problem | Possible Cause | Solution |
| Low or no induction of the kynurenine pathway | 1. Inactive inducing agent: The cytokine used to induce the pathway (e.g., interferon-gamma for IDO1) may be inactive. 2. Cell line not responsive: The chosen cell line may not express the target enzyme or respond to the inducing agent. 3. Incorrect cell density: Cell density can affect the response to stimuli. | 1. Use a fresh, validated inducing agent: Test the activity of the cytokine stock. 2. Select an appropriate cell line: Use a cell line known to express the kynurenine pathway and respond to the chosen stimulus. 3. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal density for pathway induction. |
| High cytotoxicity of the test compound | 1. Compound is inherently toxic to the cells: At the tested concentrations, the inhibitor may be causing cell death. 2. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration. | 1. Determine the cytotoxic concentration: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with the functional assay to determine the concentration range where the compound is not toxic.[9] 2. Maintain a low solvent concentration: Keep the final concentration of the solvent (e.g., DMSO) below a non-toxic level, typically <0.5%. |
| Poor cell permeability of the inhibitor | 1. Compound has poor physicochemical properties: The inhibitor may be too polar or too large to efficiently cross the cell membrane. | 1. Consider using a different inhibitor: If available, test analogs with improved permeability. 2. Employ permeabilizing agents (with caution): In some cases, mild permeabilizing agents can be used, but this can affect cell health and should be carefully validated. 3. Develop prodrugs: Chemical modification of the inhibitor to a more lipophilic prodrug form can enhance cell entry. |
| Discrepancy between enzyme IC50 and cellular EC50 | 1. Cellular factors: The inhibitor may be subject to efflux by cellular transporters, metabolic inactivation, or binding to intracellular proteins. 2. Off-target effects: The compound may have other cellular effects that indirectly influence the kynurenine pathway.[3] | 1. Investigate cellular pharmacology: Conduct further studies to understand the cellular uptake, metabolism, and efflux of the compound. 2. Profile for off-target activities: Screen the inhibitor against a panel of other relevant cellular targets to identify potential off-target effects. |
Quantitative Data on Pathway Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) for various inhibitors of key enzymes in the quinolinic acid synthesis pathway.
Table 1: Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)
| Inhibitor | IC50 | Assay System | Reference |
| Epacadostat (INCB024360) | ~75 nM | Cell-based assay | [7] |
| Navoximod (GDC-0919) | ~75 nM (EC50) | Cell-based assay | [7] |
| L-1-methyl-tryptophan | 19 µM | Cell-free assay | [10] |
| D-1-methyl-tryptophan (Indoximod) | >2.5 mM | Cell-free assay | [10] |
Table 2: Inhibitors of Kynurenine-3-monooxygenase (KMO)
| Inhibitor | IC50 | Assay System | Reference |
| Ro 61-8048 | 37 nM | In vitro | [3] |
| UPF-648 | 20 nM | In vitro | [11] |
| m-nitrobenzoyl alanine (m-NBA) | 0.9 µM | In vitro | [3] |
| FCE 28833 | 40 nM | In vitro | [3] |
Table 3: Inhibitors of 3-hydroxyanthranilate 3,4-dioxygenase (3HAO)
| Inhibitor | Apparent Ki | Assay System | Reference |
| 4-fluoro-3-hydroxyanthranilic acid | 190 nM | In vitro | [6] |
| 4-chloro-3-hydroxyanthranilic acid | 6 nM | In vitro | [6] |
| 4-bromo-3-hydroxyanthranilic acid | 4 nM | In vitro | [6] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay
This protocol is a general guideline for a cell-free enzymatic assay to screen for IDO1 inhibitors.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 321 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of all reagents in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be <0.5%)
-
A solution containing ascorbic acid, methylene blue, and catalase
-
Recombinant IDO1 enzyme
-
-
Initiate Reaction: Add L-tryptophan to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.
-
Stop Reaction: Stop the reaction by adding trichloroacetic acid.
-
Develop Color: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and incubate at room temperature to allow color development from the kynurenine product.
-
Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Kynurenine Production Assay for IDO1 Inhibition
This protocol describes a cell-based assay to measure the inhibition of IDO1 activity by monitoring kynurenine production in cultured cells.
Materials:
-
A human cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ) for inducing IDO1 expression
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Reagents for kynurenine detection (as in Protocol 1) or an HPLC system for quantification
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
IDO1 Induction: Treat the cells with an optimal concentration of IFN-γ for 24-48 hours to induce IDO1 expression.
-
Compound Treatment: Remove the medium and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a specific duration (e.g., 24 hours).
-
Collect Supernatant: After incubation, carefully collect the cell culture supernatant from each well.
-
Kynurenine Measurement:
-
Colorimetric Method: Add trichloroacetic acid to the supernatant to precipitate proteins. Centrifuge and transfer the clear supernatant to a new plate. Add Ehrlich's reagent and measure absorbance at 480 nm.
-
HPLC Method: Analyze the supernatant using a suitable HPLC method to quantify kynurenine levels.
-
-
Data Analysis: Determine the concentration of kynurenine in each sample. Calculate the percent inhibition of kynurenine production for each compound concentration relative to the IFN-γ-stimulated vehicle control and determine the EC50 value.
-
(Optional) Cell Viability Assay: After collecting the supernatant, perform a cell viability assay on the remaining cells to assess the cytotoxicity of the test compounds.
Visualizations
Caption: The Kynurenine Pathway and key enzymatic targets for inhibiting quinolinic acid synthesis.
Caption: A generalized experimental workflow for screening inhibitors of quinolinic acid synthesis.
Caption: A logical troubleshooting flowchart for common issues in inhibitor screening experiments.
References
- 1. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of quinolinic acid synthesis: new weapons in the study of neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of oxygen on 3-hydroxyanthranilate oxidase of the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Pyridine-2,3-dicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Pyridine-2,3-dicarboxylic acid (also known as Quinolinic acid).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude Pyridine-2,3-dicarboxylic acid?
A1: Common impurities can include unreacted starting materials (e.g., quinoline), partially oxidized intermediates, and colored byproducts formed during synthesis. Depending on the synthetic route, metal contaminants from catalysts may also be present.[1][2]
Q2: What is the solubility of Pyridine-2,3-dicarboxylic acid in common solvents?
A2: Pyridine-2,3-dicarboxylic acid is very soluble in water.[3] It is also soluble in hot ethanol and slightly soluble in ether.[4] A mixed solvent system of acetone and n-hexane has been successfully used for its recrystallization.[5]
Q3: What is the expected melting point of pure Pyridine-2,3-dicarboxylic acid?
A3: The melting point of pure Pyridine-2,3-dicarboxylic acid is typically in the range of 188-190 °C, with decomposition.[3][4][6] A broad melting point range or a value lower than this suggests the presence of impurities.
Q4: How can I remove colored impurities from my crude product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before filtration.[7][8] The charcoal adsorbs the colored molecules, which are then removed by filtration. Alternatively, repurification by reversed-phase flash chromatography can be effective in removing colored contaminants.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Pyridine-2,3-dicarboxylic acid does not crystallize from the solution. | - The solution is not sufficiently saturated (too much solvent was used).- The cooling process is too rapid. | - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]- Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. Adding a seed crystal of pure product, if available, can also initiate crystallization.[10]- Utilize a mixed-solvent system: If using a single solvent, try adding a "bad" solvent (one in which the compound is poorly soluble) dropwise to the solution at room temperature until turbidity persists, then warm slightly to redissolve and cool slowly.[11][12] |
| The product "oils out" instead of forming crystals. | - The boiling point of the solvent is too close to the melting point of the compound.- The crude product contains a significant amount of impurities, leading to a melting point depression. | - Choose a different solvent: Select a solvent with a lower boiling point.[13]- Use a larger volume of solvent: This can sometimes prevent oiling out by keeping the concentration of the solute lower as it cools.- Pre-purify the crude material: If impurities are high, consider a preliminary purification step like an acid-base extraction before recrystallization. |
| Crystals form too quickly, resulting in a fine powder. | - The solution is supersaturated.- The cooling process is too fast. | - Re-dissolve and cool slowly: Reheat the solution to dissolve the powder, and if necessary, add a small amount of additional solvent. Allow the flask to cool to room temperature slowly on a benchtop before moving it to an ice bath.[9][10] |
| The purified product is still colored. | - Colored impurities are co-crystallizing with the product. | - Use activated charcoal: Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities and can be removed by filtration.[7][8]- Perform a second recrystallization: A second recrystallization can further improve the purity and color of the product. |
| The yield of purified product is low. | - Too much solvent was used for recrystallization, and a significant amount of product remains in the mother liquor.- The product is more soluble in the chosen solvent than anticipated.- Premature crystallization occurred during hot filtration. | - Recover a second crop: Concentrate the mother liquor by evaporating some of the solvent and cool it to obtain a second crop of crystals. Note that the second crop may be less pure than the first.[14]- Optimize the solvent system: Test different solvents or mixed-solvent systems to find one where the product has high solubility at high temperatures and low solubility at low temperatures.- Prevent premature crystallization: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration. Use a fluted filter paper to speed up the filtration process. |
Experimental Protocols
Protocol 1: Purification by Acidification and Filtration
This method is suitable for isolating Pyridine-2,3-dicarboxylic acid from a basic reaction mixture.
-
Dissolution: Ensure the crude Pyridine-2,3-dicarboxylic acid is dissolved in an aqueous basic solution (e.g., sodium hydroxide or potassium hydroxide).
-
Acidification: While stirring, slowly add a mineral acid (e.g., sulfuric acid or hydrochloric acid) to the solution until the pH reaches approximately 1.8.[15] Pyridine-2,3-dicarboxylic acid will precipitate as a solid.
-
Cooling: Cool the resulting slurry in an ice bath for at least 30 minutes to maximize precipitation.[15]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold water to remove any remaining acid and soluble impurities.[15]
-
Drying: Dry the purified product under reduced pressure at a moderate temperature (e.g., 55 °C) to a constant weight.[15]
Protocol 2: Recrystallization from a Mixed Solvent System (Acetone/n-Hexane)
This protocol is effective for further purifying the isolated solid product.[5]
-
Dissolution: Place the crude Pyridine-2,3-dicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot acetone (the "good" solvent) while heating and stirring until the solid is completely dissolved.
-
Addition of Anti-solvent: While the acetone solution is still hot, slowly add n-hexane (the "bad" solvent) dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystals should start to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold acetone/n-hexane mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 188-190 °C (decomposes) | [3][4][6] |
| Solubility in Water | Very soluble | [3] |
| Solubility in Alcohol | Slightly soluble | [4] |
| Recrystallization Solvents | Acetone/n-hexane | [5] |
Visualizations
Caption: General workflow for the purification and analysis of Pyridine-2,3-dicarboxylic acid.
Caption: Troubleshooting logic for initiating crystallization.
References
- 1. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 2. EP1091922B1 - Method of purifying aromatic dicarboxylic acids - Google Patents [patents.google.com]
- 3. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2,3-Pyridinedicarboxylic acid 99 89-00-9 [sigmaaldrich.com]
- 7. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 8. US4754039A - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. quora.com [quora.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. athabascau.ca [athabascau.ca]
- 15. Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687 [data.epo.org]
Troubleshooting low recovery in solid-phase extraction of quinolinic acid
Welcome to the technical support center for the solid-phase extraction (SPE) of quinolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to achieving optimal recovery of quinolinic acid from biological matrices.
Troubleshooting Guide: Low Recovery of Quinolinic Acid
Low recovery is a common issue encountered during the solid-phase extraction of quinolinic acid. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Question: My quinolinic acid recovery is consistently low. What are the potential causes and how can I troubleshoot this?
Answer:
Low recovery of quinolinic acid can stem from several factors throughout the SPE workflow. Below is a step-by-step guide to help you identify the problematic stage and implement corrective actions. We will reference two common SPE methods for quinolinic acid: Strong Anion Exchange (SAX) and Reversed-Phase (C18) .
1. Inappropriate Sorbent Selection or Sorbent Overload
-
Problem: The chosen SPE sorbent may not be optimal for retaining quinolinic acid from your specific sample matrix, or the amount of quinolinic acid and matrix components in your sample may be exceeding the binding capacity of the sorbent.[1][2]
-
Troubleshooting Steps:
-
Verify Sorbent Choice: For a weak acid like quinolinic acid (pKa ≈ 2.43), a strong anion exchange (SAX) sorbent is often a suitable choice as it relies on the ionic charge of the molecule for retention.[3] Alternatively, a reversed-phase (C18) sorbent can be used, but this will require careful pH adjustment to ensure the quinolinic acid is in its neutral, less polar form to allow for hydrophobic retention.[4][5]
-
Check for Overload: If you suspect the sorbent is overloaded, try reducing the sample volume or diluting the sample.[2] You can also increase the mass of the sorbent in the SPE cartridge.
-
2. Suboptimal Sample Pre-treatment and Loading Conditions
-
Problem: The pH and composition of your sample at the loading stage are critical for efficient retention of quinolinic acid on the SPE sorbent.[2]
-
Troubleshooting Steps:
-
pH Adjustment (SAX): For SAX, the pH of the sample should be at least 2 pH units above the pKa of quinolinic acid to ensure it is deprotonated (negatively charged) and can bind to the positively charged sorbent.[6] A pH of 4.5 or higher is recommended.
-
pH Adjustment (C18): For reversed-phase SPE, the pH of the sample should be at least 2 pH units below the pKa of quinolinic acid to ensure it is protonated (neutral) and can be retained by the hydrophobic C18 stationary phase.[4] A pH of 0.5 or lower would be ideal, though this may not always be practical.
-
Sample Composition: High concentrations of salts or organic solvents in the sample can interfere with the binding of quinolinic acid to the sorbent. Diluting the sample with an appropriate buffer can mitigate these effects.[7]
-
3. Inefficient Washing Step
-
Problem: The wash solvent may be too strong, causing premature elution of the quinolinic acid, or too weak, failing to remove interfering compounds which can affect recovery and downstream analysis.[8]
-
Troubleshooting Steps:
-
SAX Wash Conditions: The wash solvent should have a pH that maintains the charge of quinolinic acid (pH > 4.5) but is strong enough to remove neutral and basic interferences. A buffer at the same pH as the loading solution, with a low percentage of an organic solvent like methanol, can be effective.[9][10]
-
C18 Wash Conditions: The wash solvent should be primarily aqueous to retain the neutral quinolinic acid on the non-polar sorbent. The pH should be maintained below 0.5. A small percentage of organic solvent can be added to remove more hydrophobic interferences, but care must be taken not to elute the quinolinic acid.[11]
-
Analyte Loss During Wash: To confirm if quinolinic acid is being lost during the wash step, collect the wash eluate and analyze it for the presence of your target analyte.[12]
-
4. Incomplete Elution
-
Problem: The elution solvent may not be strong enough or at the correct pH to disrupt the interaction between quinolinic acid and the sorbent, leading to incomplete recovery.[1]
-
Troubleshooting Steps:
-
SAX Elution: To elute from a SAX cartridge, the charge of the quinolinic acid needs to be neutralized. This is achieved by using a solvent with a pH at least 2 units below its pKa. An acidic solution (e.g., pH < 0.5) will protonate the quinolinic acid, disrupting the ionic interaction with the sorbent.[9] The addition of an organic solvent to the eluent can also help to overcome any secondary hydrophobic interactions.
-
C18 Elution: For a C18 sorbent, elution is achieved by using a solvent that is less polar than the wash solution. A high percentage of an organic solvent like methanol or acetonitrile is typically used. To ensure complete elution of the acidic quinolinic acid, it is often beneficial to use a mobile phase at a higher pH to ionize the molecule, making it more polar and less retained by the C18 phase.
-
Increase Elution Volume/Strength: If you suspect incomplete elution, try increasing the volume of the elution solvent or using a stronger solvent system.[13] You can also try a "soak step," where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve the interaction and subsequent elution.[10]
-
Experimental Protocols
Below are detailed, best-practice hypothetical methodologies for the solid-phase extraction of quinolinic acid using both Strong Anion Exchange and Reversed-Phase C18 cartridges.
Protocol 1: Strong Anion Exchange (SAX) SPE of Quinolinic Acid
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the SAX cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sorbent Equilibration:
-
Pass 1 mL of a 50 mM ammonium acetate buffer (pH 5.0) through the cartridge.
-
-
Sample Loading:
-
Adjust the pH of the biological sample (e.g., plasma, brain homogenate supernatant) to 5.0 with a suitable buffer.
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 50 mM ammonium acetate buffer (pH 5.0) to remove unretained matrix components.
-
Wash the cartridge with 1 mL of 5% methanol in 50 mM ammonium acetate buffer (pH 5.0) to remove less polar interferences.
-
-
Elution:
-
Elute the quinolinic acid with 1 mL of 2% formic acid in methanol.
-
Collect the eluate for analysis.
-
Protocol 2: Reversed-Phase (C18) SPE of Quinolinic Acid
-
Sorbent Conditioning:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of deionized water through the cartridge.
-
-
Sorbent Equilibration:
-
Pass 1 mL of 0.1% formic acid in water (pH ≈ 2.7, adjust lower if necessary) through the cartridge.
-
-
Sample Loading:
-
Acidify the biological sample with formic acid to a pH below 2.0.
-
Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
-
Elution:
-
Elute the quinolinic acid with 1 mL of methanol.
-
Collect the eluate for analysis.
-
Data Presentation
The following tables summarize the expected impact of key parameters on the recovery of quinolinic acid during SPE. These are illustrative values to guide optimization.
Table 1: Effect of Sample pH on Quinolinic Acid Recovery
| SPE Sorbent | Sample pH | Expected Recovery (%) | Rationale |
| SAX | 2.0 | < 20% | Quinolinic acid is protonated and not retained by the anion exchanger. |
| 4.5 | > 85% | Quinolinic acid is deprotonated and strongly retained. | |
| 7.0 | > 90% | Quinolinic acid is fully deprotonated and well-retained. | |
| C18 | 1.0 | > 80% | Quinolinic acid is protonated (neutral) and retained by hydrophobic interactions. |
| 3.0 | < 30% | Quinolinic acid is partially ionized and poorly retained. | |
| 5.0 | < 10% | Quinolinic acid is fully ionized and not retained. |
Table 2: Effect of Elution Solvent Composition on Quinolinic Acid Recovery from SAX Sorbent
| Elution Solvent | Expected Recovery (%) | Rationale |
| 100% Methanol | < 40% | Fails to neutralize the charge on quinolinic acid for efficient elution. |
| 2% Formic Acid in Water | ~70% | Neutralizes the charge but may not overcome all secondary interactions. |
| 2% Formic Acid in Methanol | > 90% | Neutralizes the charge and the organic component disrupts secondary hydrophobic interactions. |
| 5% Acetic Acid in Methanol | > 85% | A weaker acid may result in slightly less efficient elution compared to formic acid. |
Mandatory Visualization
Experimental Workflow for SPE
References
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. specartridge.com [specartridge.com]
- 3. specartridge.com [specartridge.com]
- 4. agilent.com [agilent.com]
- 5. specartridge.com [specartridge.com]
- 6. biotage.com [biotage.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. hawach.com [hawach.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 13. welch-us.com [welch-us.com]
Strategies to prevent degradation of quinolinic acid during sample preparation
Welcome to the technical support center for the analysis of quinolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshooting to ensure the accurate quantification of quinolinic acid.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of quinolinic acid during experimental procedures.
Q1: What are the primary factors that cause quinolinic acid degradation?
A1: Quinolinic acid is susceptible to degradation from several factors, including:
-
pH: Quinolinic acid is a dicarboxylic acid and its stability is pH-dependent. Both strongly acidic and alkaline conditions can promote degradation.[1] Aqueous solutions are not recommended for storage for more than one day.
-
Temperature: High temperatures can lead to decarboxylation of quinolinic acid.[1] It is crucial to keep samples cool during processing and storage.
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of quinolinic acid. Samples should be protected from light whenever possible.
-
Oxidation: As a metabolite in the kynurenine pathway, quinolinic acid can be susceptible to oxidative stress, especially in the presence of metal ions like Fe(II), which can generate reactive oxygen species (ROS).[1][2]
-
Enzymatic Activity: In biological samples, residual enzymatic activity can potentially degrade quinolinic acid if samples are not processed promptly.
Q2: What are the recommended storage conditions for quinolinic acid samples and standards?
A2: Proper storage is critical for maintaining the integrity of your samples and standards.
| Sample/Standard Type | Storage Temperature | Duration | Container |
| Crystalline Quinolinic Acid | -20°C | ≥ 4 years | Tightly sealed, light-resistant container |
| Stock Solutions (in organic solvent) | -80°C | Up to 6 months | Amber glass vials with tight-fitting caps |
| Stock Solutions (in organic solvent) | -20°C | Up to 1 month | Amber glass vials with tight-fitting caps |
| Processed Biological Samples (e.g., plasma, serum) | -80°C | Long-term | Polypropylene tubes |
Note: Aqueous solutions of quinolinic acid are not recommended for storage for more than one day. Repeated freeze-thaw cycles should be avoided as they can affect the stability of metabolites in plasma and serum.[3][4] It is best to aliquot samples into single-use volumes.
Q3: Which anticoagulant is recommended for plasma collection for quinolinic acid analysis?
A3: For plasma collection, ethylenediaminetetraacetic acid (EDTA) is a commonly used anticoagulant. It also has the added benefit of chelating metal ions, which can help to reduce metal-catalyzed oxidation of quinolinic acid.
Q4: Is derivatization necessary for quinolinic acid analysis?
A4: Derivatization is not always necessary but can be beneficial depending on the analytical method. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is typically required to increase the volatility and thermal stability of quinolinic acid.[5] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is less common but can be used to improve chromatographic retention and ionization efficiency.[6][7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of quinolinic acid.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no quinolinic acid detected in the sample. | Quinolinic acid degradation during sample collection and processing. | - Process blood samples to plasma or serum immediately after collection. - Keep samples on ice or at 4°C throughout the preparation process. - Protect samples from light by using amber tubes or wrapping tubes in foil. |
| Inefficient extraction from the biological matrix. | - Ensure complete protein precipitation by using an appropriate solvent and vortexing thoroughly. - Optimize the solid-phase extraction (SPE) protocol if used. | |
| High variability between replicate samples. | Inconsistent sample handling and processing. | - Standardize all sample preparation steps, including timing, temperature, and volumes. - Ensure thorough mixing at each step. |
| Multiple freeze-thaw cycles. | - Aliquot samples into single-use tubes after initial processing to avoid repeated freezing and thawing.[3][4] | |
| Poor peak shape (e.g., tailing, broadening) in chromatography. | Secondary interactions with the analytical column. | - Adjust the mobile phase pH to optimize the ionization state of quinolinic acid. - Consider a different stationary phase or the use of mobile phase additives. |
| Co-elution with interfering substances. | - Optimize the chromatographic gradient to improve the separation of quinolinic acid from matrix components. - Enhance sample cleanup using techniques like SPE. | |
| Unexpected peaks or artifacts in the chromatogram. | Contamination from reagents or labware. | - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned. |
| Degradation products of quinolinic acid. | - Review and optimize the sample preparation workflow to minimize degradation (see FAQs and recommended protocol). |
Experimental Protocol: Quinolinic Acid Extraction from Human Plasma
This protocol provides a detailed methodology for the extraction of quinolinic acid from human plasma, with a focus on minimizing degradation.
1. Materials and Reagents:
-
Human plasma collected in EDTA tubes
-
Internal Standard (IS): Quinolinic acid-d3 or other suitable stable isotope-labeled standard
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Acetonitrile (LC-MS grade), pre-chilled to -20°C
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
-
Centrifuge capable of reaching 15,000 x g and maintaining 4°C
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
2. Sample Collection and Handling:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately after collection, centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean, labeled polypropylene tubes.
-
If not proceeding immediately with extraction, snap-freeze the plasma in liquid nitrogen and store at -80°C. Avoid slow freezing.[3][8]
3. Protein Precipitation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL amber microcentrifuge tube, add 100 µL of plasma.
-
Spike with the internal standard solution.
-
Add 400 µL of pre-chilled (-20°C) acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.
4. Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Signaling Pathway of Quinolinic Acid Degradation
Caption: Factors contributing to the degradation of quinolinic acid.
Experimental Workflow for Quinolinic Acid Sample Preparation
Caption: Recommended workflow for quinolinic acid extraction from plasma.
References
- 1. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolinic acid - Wikipedia [en.wikipedia.org]
- 3. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples [ophrp.org]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyridinedicarboxylic Acid Isomers for Researchers and Drug Development Professionals
An in-depth guide to the six isomers of pyridinedicarboxylic acid, detailing their physicochemical properties, synthesis, and biological activities, supported by experimental data and protocols.
Pyridinedicarboxylic acids, a group of six constitutional isomers, are heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and drug development. Their versatile structures serve as scaffolds for a wide range of biologically active molecules, including enzyme inhibitors. This guide provides a comprehensive comparative analysis of the six isomers: Quinolinic acid (2,3-pyridinedicarboxylic acid), Lutidinic acid (2,4-pyridinedicarboxylic acid), Isocinchomeronic acid (2,5-pyridinedicarboxylic acid), Dipicolinic acid (2,6-pyridinedicarboxylic acid), Cinchomeronic acid (3,4-pyridinedicarboxylic acid), and Dinicotinic acid (3,5-pyridinedicarboxylic acid). All isomers share the same molecular formula, C₇H₅NO₄, and molecular weight, 167.12 g/mol .[1]
Physicochemical Properties
The position of the carboxylic acid groups on the pyridine ring significantly influences the physicochemical properties of each isomer, affecting their solubility, acidity, and melting points. These properties are crucial for their biological activity and formulation in potential drug candidates.
| Isomer | Systematic Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Solubility | pKa1 | pKa2 |
| Quinolinic acid | 2,3-pyridinedicarboxylic acid | 89-00-9 | 185-190 (decomposes)[2] | 425.9±30.0 | Soluble in water (3 mg/mL at 25°C), DMSO (25 mg/mL), sparingly soluble in ethanol.[3] | 2.43 | 5.11 |
| Lutidinic acid | 2,4-pyridinedicarboxylic acid | 499-80-9 | 242-243[4] | 574.8±35.0[5] | 2.49 g/L in water. | 2.15 | 5.20 |
| Isocinchomeronic acid | 2,5-pyridinedicarboxylic acid | 100-26-5 | 242-247 (decomposes) | 295.67 (rough estimate) | 1.2 g/L in water.[6] | 2.4 | 5.0 |
| Dipicolinic acid | 2,6-pyridinedicarboxylic acid | 499-83-2 | 252 (decomposes)[4] | 463.70 (estimated) | 5 mg/mL in water at 25°C.[4] | 2.16 | 4.76 |
| Cinchomeronic acid | 3,4-pyridinedicarboxylic acid | 490-11-9 | 262 (decomposes) | 295.67 (rough estimate)[7] | 2.34 g/L in water at 25°C.[8] | 2.83 | 4.98 |
| Dinicotinic acid | 3,5-pyridinedicarboxylic acid | 499-81-0 | >300 | 295.67 (rough estimate)[9] | Very soluble in water.[10] | 2.80 | 4.70 |
Synthesis of Pyridinedicarboxylic Acid Isomers
The synthesis of pyridinedicarboxylic acid isomers can be achieved through various methods, often involving the oxidation of substituted pyridines. The choice of starting material and oxidizing agent is crucial for regioselectivity and yield.
General Experimental Protocol: Oxidation of Alkylpyridines
This protocol provides a general method for the synthesis of pyridinedicarboxylic acids by the oxidation of corresponding dialkyl- or alkyl-carboxypyridines.
Materials:
-
Appropriate dialkyl- or alkyl-carboxypyridine precursor
-
Oxidizing agent (e.g., potassium permanganate (KMnO₄), nitric acid (HNO₃))
-
Sulfuric acid (H₂SO₄) (if using HNO₃)
-
Sodium hydroxide (NaOH) or other base for pH adjustment
-
Hydrochloric acid (HCl) for acidification
-
Water
-
Ethanol or other suitable solvent for recrystallization
-
Reaction flask, reflux condenser, heating mantle, stirring apparatus, filtration apparatus, pH meter
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser and stirrer, dissolve the starting alkylpyridine in an appropriate solvent (e.g., water or an aqueous alkaline solution).
-
Oxidation: Slowly add the oxidizing agent (e.g., a solution of KMnO₄ in water) to the reaction mixture while stirring. The reaction is often exothermic and may require cooling to maintain a specific temperature. If using nitric acid, the reaction is typically performed at elevated temperatures in the presence of sulfuric acid.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC). The reaction is typically continued until the starting material is consumed.
-
Work-up:
-
If using KMnO₄, the resulting manganese dioxide (MnO₂) precipitate is removed by filtration.
-
The filtrate is then acidified with HCl to a pH where the pyridinedicarboxylic acid precipitates.
-
-
Purification: The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., water or ethanol).
-
Characterization: The final product is dried and characterized by determining its melting point and using spectroscopic methods such as FTIR and NMR.
Note: The specific reaction conditions (temperature, reaction time, stoichiometry of reagents) will vary depending on the specific isomer being synthesized and the chosen starting material.
Biological Activities and Signaling Pathways
The isomers of pyridinedicarboxylic acid exhibit a diverse range of biological activities, with some playing crucial roles in physiological and pathological processes.
Quinolinic Acid: A Neuroactive Metabolite
Quinolinic acid is a key metabolite in the kynurenine pathway, the primary route for tryptophan catabolism.[5] It is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a prominent glutamate receptor in the central nervous system.[5] Over-activation of NMDA receptors by elevated levels of quinolinic acid leads to excitotoxicity, a process implicated in a variety of neurodegenerative and psychiatric disorders.[5][11] The binding of quinolinic acid to the NMDA receptor triggers an influx of Ca²⁺ into the neuron, activating downstream destructive enzymatic pathways.[2]
References
- 1. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Optimization of an Anti-NMDA Receptor Autoantibody Diagnostic Bioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 100-26-5,2,5-PYRIDINEDICARBOXYLIC ACID | lookchem [lookchem.com]
- 4. Lutidinic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 9. WO2016202875A1 - Process for the preparation of 2,4- or 2,5-pyridinedicarboxylic acid and copolymers derived therefrom - Google Patents [patents.google.com]
- 10. 3,4-Pyridinedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 11. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
Accuracy and precision of GC-MS vs LC-MS for quinolinic acid
An objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of quinolinic acid, a critical neuroactive metabolite in the kynurenine pathway. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to select the most suitable analytical method for their specific research needs.
Introduction
Quinolinic acid (QA) is a downstream metabolite of the tryptophan-kynurenine pathway and is recognized for its neurotoxic properties. Accurate and precise quantification of QA in biological matrices is crucial for understanding its role in various physiological and pathological processes, including neurodegenerative diseases and inflammatory conditions. Both GC-MS and LC-MS are powerful analytical techniques capable of measuring QA, but they differ significantly in their experimental workflows, performance characteristics, and suitability for specific applications. This guide presents a detailed comparison of the two methods, supported by experimental data and protocols.
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters for the quantification of quinolinic acid by GC-MS and LC-MS, compiled from various validated methods.
| Performance Parameter | GC-MS | LC-MS/MS |
| Derivatization | Mandatory (e.g., esterification) | Often not required; some methods use derivatization (e.g., butylation) to improve sensitivity. |
| Limit of Detection (LOD) | As low as 3 fmol on-column; ~8 nM in sample | 0.95 ng/mL to 15.5 ng/mL depending on the specific method and matrix.[1] |
| Lower Limit of Quantification (LLOQ) | Low nM range | 1.96 ng/mL to 48.8 ng/mL depending on the specific method and matrix.[1] |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Intra-Assay Precision (%CV) | 3.2% - <15% | <12% - 15%[1] |
| Inter-Assay Precision (%CV) | 8.1% - <15% | <12% - 15%[1] |
| Accuracy/Recovery | 95.5% - 99.3% | 88% - 112%[1] |
| Sample Throughput | Lower due to derivatization and longer run times | Higher, especially with modern UHPLC systems and multiplexing capabilities. |
| Selectivity | High, especially with negative chemical ionization. | High, particularly with tandem mass spectrometry (MS/MS). |
Experimental Protocols
GC-MS Method for Quinolinic Acid
This protocol is a generalized procedure based on established methods requiring derivatization.
1. Sample Preparation:
-
Biological samples (e.g., brain tissue, plasma) are homogenized and deproteinized, typically using an acid like perchloric acid.
-
An internal standard (e.g., ¹⁸O-labeled quinolinic acid) is added at the beginning of the sample preparation process to correct for analyte loss during extraction and derivatization.
2. Extraction:
-
The sample is subjected to a solid-phase extraction (SPE) or liquid-liquid extraction to isolate acidic compounds, including quinolinic acid.
3. Derivatization:
-
The extracted and dried sample is derivatized to increase the volatility of quinolinic acid for GC analysis. A common method is esterification using reagents like hexafluoroisopropanol with trifluoroacetylimidazole as a catalyst.[2]
4. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5).
-
Injection: 1-2 µL of the derivatized sample is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in negative chemical ionization (NCI) mode for high sensitivity and selectivity.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor specific ions corresponding to the derivatized quinolinic acid and its internal standard.
LC-MS/MS Method for Quinolinic Acid
This protocol is a generalized procedure based on established methods, often without the need for derivatization.
1. Sample Preparation:
-
Biological samples are deproteinized, typically by protein precipitation with a solvent like acetonitrile or methanol.
-
A stable isotope-labeled internal standard (e.g., d3-quinolinic acid) is added to the sample.
2. Extraction:
-
After protein precipitation, the sample is centrifuged, and the supernatant is collected. The supernatant can be directly injected or further purified using SPE if the matrix is complex.
3. LC-MS/MS Analysis:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for quinolinic acid and its internal standard, ensuring high selectivity and sensitivity.
Mandatory Visualizations
Caption: Kynurenine Pathway showing the synthesis of Quinolinic Acid.
Caption: Comparison of GC-MS and LC-MS analytical workflows.
Conclusion
Both GC-MS and LC-MS are robust and reliable methods for the quantification of quinolinic acid.
GC-MS offers excellent sensitivity, often in the femtomole range, but requires a more laborious sample preparation process involving derivatization.[2] This can increase the potential for analytical variability and lower sample throughput. The use of negative chemical ionization can provide very high selectivity.
LC-MS/MS , on the other hand, generally has a simpler and faster sample preparation workflow, often omitting the need for derivatization. This leads to higher sample throughput, which is advantageous for large-scale clinical and research studies. Modern UHPLC systems coupled with tandem mass spectrometers provide excellent sensitivity and selectivity, with intra- and inter-assay precision typically below 15%.[1]
The choice between GC-MS and LC-MS for quinolinic acid analysis will depend on the specific requirements of the study. For studies requiring the absolute highest sensitivity and where sample throughput is not a primary concern, a well-validated GC-MS method can be an excellent choice. For most applications, particularly those involving a large number of samples or the simultaneous analysis of multiple kynurenine pathway metabolites, LC-MS/MS offers a more practical and efficient solution without compromising on data quality.
References
A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds
For researchers, scientists, and professionals in drug development, the accurate analysis of deuterated compounds is paramount. These isotopically labeled molecules are crucial tools in pharmacokinetic studies, metabolic tracing, and as internal standards for quantitative bioanalysis. Ensuring the integrity of analytical data through robust methodology and cross-validation is not just a scientific necessity but also a regulatory expectation.
This guide provides an objective comparison of the primary analytical techniques used for deuterated compounds—Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). It outlines their performance, provides detailed experimental protocols, and explains the process of cross-validation to ensure data comparability and reliability across different methods.
Overview of Core Analytical Techniques
The choice of analytical method depends on the compound's properties and the analytical goal, whether it is structural confirmation, isotopic purity assessment, or precise quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Considered the gold standard for structural elucidation, NMR provides unambiguous information on the site and extent of deuterium incorporation.[1] Both ¹H-NMR (by observing the disappearance of a proton signal) and ²H-NMR (by directly observing the deuterium signal) are employed. While powerful for structural verification, NMR is inherently less sensitive than mass spectrometry.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for the analysis of volatile or semi-volatile deuterated compounds. It separates compounds based on their boiling points and partitioning behavior before detecting them by mass, allowing for the precise measurement of isotope ratios and the identification of impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : As the workhorse of modern bioanalysis, LC-MS offers exceptional sensitivity and selectivity for a wide range of compounds, including large, non-volatile, and polar molecules.[1][3] In this context, deuterated compounds are frequently used as stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects and improve the accuracy and precision of quantification.[4]
Performance Comparison of Analytical Methods
The selection of an analytical technique is often a trade-off between the need for detailed structural information and the requirement for high sensitivity. The following tables summarize the typical quantitative performance of each method.
Table 1: Qualitative Comparison of Key Analytical Methods
| Feature | NMR Spectroscopy | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS (LC-MS/MS) |
| Primary Use | Structural confirmation, site of deuteration, isotopic purity | Isotopic purity, quantification of volatile compounds | Quantification of non-volatile/polar compounds, bioanalysis |
| Strengths | Unambiguous structural data, non-destructive[5] | High chromatographic resolution, precise isotope ratio measurement[6] | Highest sensitivity & selectivity, high throughput[3] |
| Limitations | Low sensitivity (μmol range)[2] | Limited to thermally stable & volatile compounds | Indirect structural information, potential for matrix effects[3] |
| Sample Type | Pure substances, reaction mixtures | Volatile/semi-volatile organic compounds | Biological fluids (plasma, urine), complex mixtures |
Table 2: Typical Quantitative Performance Parameters
| Parameter | NMR Spectroscopy | Gas Chromatography-MS (GC-MS) | Liquid Chromatography-MS/MS |
| Limit of Quantitation (LOQ) | ~1-5 µM | ~0.4 µM[5] | Sub-nmol to pmol range (analyte dependent) |
| Accuracy (% Recovery / % Bias) | 97-103%[2] | 91-109% (method dependent)[5] | 85-115% (per FDA/ICH guidelines)[7] |
| Precision (% RSD) | < 3% | Intraday: < 9.1%, Interday: < 9.3%[5] | < 15% (per FDA/ICH guidelines)[7] |
| Linearity (R²) | > 0.99 | > 0.99[5] | > 0.99[8] |
| Typical Sample Volume | ~500 µL[9] | 1 µL injection (from extract) | 5-20 µL injection (from extract)[9] |
Workflow & Method Selection
The analytical approach to characterizing a deuterated compound often involves a multi-technique workflow. The choice of which methods to employ and cross-validate depends on the compound's characteristics and the research question.
Detailed Experimental Protocols
Detailed and standardized protocols are the foundation of reproducible and reliable data. Below are representative methodologies for each key technique.
Protocol 1: Isotopic Purity and Site of Labeling by ²H-NMR
This protocol is designed to directly measure the deuterium signals to confirm the location and relative abundance of deuterium labels.
-
Sample Preparation :
-
Accurately weigh and dissolve 5-10 mg of the deuterated compound in a non-deuterated solvent (e.g., DMSO, CHCl₃, H₂O) to a final volume of 0.6 mL in an NMR tube. Using a non-deuterated solvent is crucial to avoid a massive solvent signal that would obscure the analyte signals.
-
-
Instrument Setup (400 MHz Spectrometer Example) :
-
Insert the sample into the spectrometer.
-
As ²H-NMR experiments must be run in "unlocked" mode (no deuterated solvent for field/frequency lock), perform shimming on the proton signal of the solvent or sample. A gradient shimming routine is often effective.
-
Set the spectrometer to the ²H frequency (e.g., ~61.4 MHz on a 400 MHz instrument).
-
Calibrate the 90° pulse width for deuterium on the probe.
-
-
Acquisition Parameters :
-
Pulse Program : Standard single pulse (zg).
-
Acquisition Time (AQ) : 1.0 – 2.0 seconds.
-
Relaxation Delay (D1) : 1.0 second (deuterium T1 relaxation times are typically short).
-
Number of Scans (NS) : 64 to 1024, depending on sample concentration.
-
Spectral Width (SW) : ~15 ppm, centered around 5 ppm.
-
-
Data Processing and Analysis :
-
Apply Fourier transformation with an exponential line broadening of 1-2 Hz.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum. The natural abundance ²H signal of the protio-solvent can be used as a reference.
-
Integrate the observed deuterium signals. The relative integral values correspond to the deuterium distribution across the different sites in the molecule.
-
Protocol 2: Isotopic Enrichment Analysis by GC-MS
This method is suitable for determining the percentage of deuteration in volatile compounds.
-
Sample Preparation and Derivatization :
-
Prepare a stock solution of the deuterated compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at ~1 mg/mL.
-
If the compound is not sufficiently volatile or has active hydrogens (-OH, -NH), perform derivatization (e.g., silylation with BSTFA) to increase volatility and improve peak shape.
-
Prepare a calibration curve using standards of known isotopic enrichment if absolute quantification is needed.
-
-
GC-MS Instrument Setup :
-
GC Column : Use a low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[5]
-
Injection : 1 µL splitless injection at an inlet temperature of 250°C.
-
Oven Program : Start at a suitable initial temperature (e.g., 60°C) for 2 min, then ramp at 10-20°C/min to a final temperature that ensures elution (e.g., 280°C), hold for 5 min.[5]
-
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Full Scan to identify the molecular ion and fragmentation pattern. Then, use Selected Ion Monitoring (SIM) for accurate quantification of isotopologues.
-
Monitored Ions : Select the molecular ion (M+) for the unlabeled compound and the corresponding ions for each deuterated isotopologue (e.g., M+1, M+2, M+n).
-
-
Data Analysis :
-
Integrate the peak areas for each monitored isotopologue across the chromatographic peak.
-
Calculate the isotopic enrichment by expressing the peak area of the desired deuterated isotopologue as a percentage of the sum of all isotopologue peak areas. Correct for the natural abundance of isotopes (e.g., ¹³C) if necessary.
-
Protocol 3: Quantification by LC-MS/MS Using a Deuterated Internal Standard
This protocol describes a typical bioanalytical assay for quantifying a drug in plasma using its deuterated analogue as an internal standard (IS).
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the deuterated internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly, then add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at >10,000 g for 5 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
-
-
LC-MS/MS Instrument Setup :
-
LC Column : C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A typical gradient might run from 5% B to 95% B over 3-5 minutes to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
-
Mass Spectrometer Parameters (Triple Quadrupole) :
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Optimize and monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated IS. For example:
-
Analyte: Q1 350.2 -> Q3 180.1
-
Deuterated IS (d5): Q1 355.2 -> Q3 185.1
-
-
-
Data Analysis :
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibrators using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples by interpolating their Peak Area Ratios from the calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is the process of comparing results from two different analytical methods (or the same method at different laboratories) to ensure they are comparable.[3][10] This is critical when, for example, early-phase discovery data generated by NMR needs to be compared with later-phase clinical data generated by LC-MS/MS.
When to Perform Cross-Validation:
-
When data from different analytical methods will be compared or combined within a regulatory submission.[11]
-
When comparing data generated at different laboratories, even if using the same method.
-
When a method is updated or changed significantly during a long-term study.
Cross-Validation Procedure: A typical cross-validation involves analyzing the same set of quality control (QC) samples and, if possible, incurred study samples with both analytical methods.
-
Prepare Samples : Use at least three replicates of low, medium, and high concentration QC samples.
-
Analyze Samples : Analyze the samples using both Method A (e.g., NMR) and Method B (e.g., LC-MS/MS).
-
Calculate and Compare Results : Determine the mean concentration and precision for each QC level from both methods. The agreement between the methods is then assessed.
Table 3: General Acceptance Criteria for Cross-Validation
| Parameter | Acceptance Limit | Guideline Reference |
| Mean Accuracy | The mean concentration from one method should be within ±15% of the mean from the second method for chromatographic assays. | Based on FDA/ICH bioanalytical guidance[11] |
| Precision | The coefficient of variation (%CV or %RSD) for the replicates at each level should not exceed 15%. | Based on FDA/ICH bioanalytical guidance[7] |
| Correlation Coefficient (R²) | When plotting results from Method A vs. Method B, the R² should be ≥ 0.99. | General analytical practice[8] |
| Incurred Sample Reanalysis | If study samples are used, at least 67% of the samples must have results from the two methods that are within 20% of their mean. | EMA Guideline[11] |
The analytical characterization of deuterated compounds is a multi-faceted process that relies on leveraging the strengths of different technologies. NMR spectroscopy provides the definitive structural evidence, while GC-MS and LC-MS offer the high sensitivity required for purity assessment and quantification. A combined approach, where methods are appropriately cross-validated, ensures the generation of robust, reliable, and defensible data.[1] This comprehensive strategy provides the highest level of confidence for researchers and drug developers in their scientific outcomes and regulatory submissions.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masspec.scripps.edu [masspec.scripps.edu]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Structural Landscape of Pyridine Dicarboxylic Acid Solvates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and physicochemical properties of solvates derived from different isomers of pyridine dicarboxylic acid (PDCA). The inclusion of solvent molecules within the crystal lattice of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Understanding the structural nuances of these solvates is therefore paramount in drug development and materials science. This document summarizes key experimental data to facilitate a comparative analysis of PDCA solvates.
Structural and Physicochemical Properties
The properties of PDCA solvates are intrinsically linked to the isomeric form of the acid and the nature of the entrapped solvent. The following tables summarize the crystallographic, thermal, and solubility data for a selection of PDCA solvates.
Table 1: Crystallographic Data of Selected Pyridine Dicarboxylic Acid Solvates
| Pyridine Dicarboxylic Acid Isomer | Solvent | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2,5-Pyridinedicarboxylic acid | Water | Monoclinic | P2₁/c | a = 7.883(14) Å, b = 10.980(2) Å, c = 16.985(3) Å, β = 90° | [1] |
| 2,6-Pyridinedicarboxylic acid | Water | Orthorhombic | Pnna | a = 7.94(10) Å, b = 11.06(7) Å, c = 17.09(6) Å | |
| 3,5-Pyridinedicarboxylic acid | N,N-Dimethylformamide (DMF) / Water | [[(CH₃)₂NH₂]₂[Cd₂(PDC)₃]]n·4nDMF·6nH₂O | [2] |
Table 2: Thermal Properties of Pyridine Dicarboxylic Acid and Their Solvates
| Compound | Onset of Decomposition (°C) | Key Observations | Reference |
| 2,3-Pyridinedicarboxylic acid | >190 | [3] | |
| 3,4- & 3,5-Pyridinedicarboxylic acid | >311 | Higher thermal stability attributed to the unlikelihood of intermolecular hydrogen bond formation between the nitrogen atom and the carboxylic groups. | |
| 4,4′-Bipyridine carboxylic acid solvates | Variable | Melting points of solvates and eutectic temperatures are highlighted in thermal analysis curves. | [4] |
Table 3: Solubility Data of Pyridine Dicarboxylic Acids
| Pyridine Dicarboxylic Acid Isomer | Solvent | Solubility | Reference |
| 2,3-Pyridinedicarboxylic acid | Water | 0.55% | [3] |
| Alcohol | Slightly soluble | [3] | |
| DMSO | 20% (with hazy appearance) | [3] | |
| 2,4-Pyridinedicarboxylic acid | Water | Moderately soluble, increases with temperature | [5] |
| Alcohols & other organic solvents | Soluble | [5] | |
| 2,6-Pyridinedicarboxylic acid | DMSO | 100 mg/mL (with sonication and heating to 60°C) | [6] |
| 3,5-Pyridinedicarboxylic acid | DMSO | Soluble | [7][8] |
Intermolecular Interactions: The Role of Hydrogen Bonding
The stability and structure of PDCA solvates are predominantly governed by a network of hydrogen bonds. The pyridine nitrogen and the carboxylic acid groups are primary sites for hydrogen bond formation with solvent molecules.
Table 4: Selected Hydrogen Bonding Parameters in Pyridine Dicarboxylic Acid Co-crystals
| Co-crystal Components | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Reference |
| Oxalic acid & 2-Cyanopyridine | O-H···N | - | 1.61 | - | - | [9] |
| Adipic acid & 3-Cyanopyridine | O-H···N | - | 1.92 | - | - | [9] |
| Adipic acid & 3-Cyanopyridine | C-H···O | - | 2.49 | - | - | [9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms within the crystal lattice of the solvate.
Protocol:
-
Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffraction pattern is recorded on a detector (e.g., CCD or CMOS). Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.[1]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and solvent content of the solvates.
Protocol:
-
Sample Preparation: A small amount of the solvate (typically 5-10 mg) is accurately weighed into a TGA pan.
-
Analysis: The pan is placed in the TGA furnace, and the sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The weight loss of the sample is recorded as a function of temperature. The temperature at which weight loss occurs indicates the desolvation or decomposition temperature. The percentage of weight loss allows for the determination of the stoichiometry of the solvate.[4]
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in the solvate, such as desolvation, melting, and decomposition.
Protocol:
-
Sample Preparation: A small amount of the solvate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Analysis: Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in the DSC instrument.
-
Data Interpretation: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic or exothermic peaks correspond to thermal events. The area under the peak can be used to quantify the enthalpy change of the transition.[4]
Visualizing Structural Relationships
The following diagrams, generated using the DOT language, illustrate key concepts in the study of pyridine dicarboxylic acid solvates.
Caption: Experimental workflow for the synthesis and characterization of PDCA solvates.
Caption: Common hydrogen bonding motifs in pyridine dicarboxylic acid solvates.
References
- 1. 2,6-Pyridinedicarboxylic acid [webbook.nist.gov]
- 2. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Inhibitors of Quinolinic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various inhibitors targeting key enzymes in the quinolinic acid synthesis pathway. Quinolinic acid, a neurotoxic metabolite of the kynurenine pathway, is implicated in the pathophysiology of numerous neurodegenerative and inflammatory diseases. The development of potent and selective inhibitors of its synthesis is a critical area of research for novel therapeutic interventions. This document summarizes quantitative data on inhibitor performance, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.
Efficacy of Quinolinic Acid Synthesis Inhibitors
The primary route for quinolinic acid synthesis in mammals is the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[1] Key enzymes in this pathway that represent strategic targets for inhibition include indoleamine 2,3-dioxygenase (IDO1), kynurenine-3-monooxygenase (KMO), and 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO).
Inhibitor Performance Data
The following tables summarize the in vitro efficacy of selected inhibitors for each target enzyme, presenting half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Lower values indicate higher potency.
Table 1: Efficacy of IDO1 Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Organism/Cell Line | Notes |
| Epacadostat (INCB024360) | 10 - 15.3 | - | Human IDO1 | Highly selective over IDO2 and TDO. |
| BMS-986205 (Linrodostat) | 1.7 - 9.5 | - | Human IDO1 | Irreversible inhibitor. |
| Navoximod (GDC-0919) | 38 | 7 | Human IDO1 | Potent IDO1 inhibitor. |
| Coptisine | 6300 | 5800 | Human IDO1 | Uncompetitive inhibitor. |
| Indoximod (1-Methyl-D-tryptophan) | - | - | - | Acts as a tryptophan mimetic, not a direct enzyme inhibitor. |
Table 2: Efficacy of KMO Inhibitors
| Inhibitor | IC50 (nM) | Ki (µM) | Organism/Cell Line | Notes |
| Ro 61-8048 | 37 | - | Rat | Does not cross the blood-brain barrier. |
| JM6 | ~4000 (for KMO) | - | Mouse | Prodrug of Ro 61-8048. |
| GSK180 | 6 | - | Human KMO | Competitive with kynurenine. |
| UPF 648 | - | - | - | Reversible inhibitor. |
| Ianthellamide A | 1500 | - | Sponge-derived | - |
| 5-(3-nitrobenzyl)-1H-tetrazole | 6300 | - | - | - |
| Diclofenac | 13600 | - | - | Identified via drug repurposing screen. |
Table 3: Efficacy of 3-HAO Inhibitors
| Inhibitor | Ki (nM) | Mechanism | Organism/Cell Line | Notes |
| 4-Fluoro-3-hydroxyanthranilic acid | 190 | Competitive | Rat liver | Reversible, tight-binding inhibitor. |
| 4-Chloro-3-hydroxyanthranilic acid | 6 | Competitive | Rat liver | Reversible, tight-binding inhibitor. Attenuated quinolinic acid accumulation in vivo.[2] |
| 4-Bromo-3-hydroxyanthranilic acid | 4 | Competitive | Rat liver | Reversible, tight-binding inhibitor. |
Signaling Pathway and Experimental Workflows
To provide a comprehensive understanding of the context and methodologies for evaluating these inhibitors, the following diagrams illustrate the quinolinic acid synthesis pathway and a general workflow for assessing inhibitor efficacy.
Caption: The Kynurenine Pathway for Quinolinic Acid Synthesis.
References
A Comparative Guide to Confirming Deuterium Incorporation: ¹H vs. ²H NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in deuterium labeling, the precise confirmation of deuterium incorporation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for this purpose. This guide provides an objective comparison of ¹H and ²H NMR spectroscopy for the characterization of deuterated compounds, supported by experimental data and detailed protocols.
The selective replacement of hydrogen with its heavier isotope, deuterium, is a powerful strategy in drug discovery to modulate metabolic pathways and enhance pharmacokinetic profiles. Verifying the exact location and extent of deuterium incorporation is a critical step in the development of these next-generation therapeutics. Both proton (¹H) and deuterium (²H) NMR spectroscopy offer unique advantages and disadvantages in providing this crucial information.
¹H and ²H NMR: A Head-to-Head Comparison
The choice between ¹H and ²H NMR for confirming deuterium incorporation depends on several factors, including the level of deuteration, the desired quantitative accuracy, and the available instrumentation. While ¹H NMR infers deuterium incorporation by observing the disappearance of proton signals, ²H NMR provides a direct detection of the deuterium nuclei.
| Feature | ¹H NMR Spectroscopy | ²H NMR Spectroscopy |
| Principle of Detection | Indirect: Disappearance or reduced intensity of proton signals at specific chemical shifts. | Direct: Observation of signals from deuterium nuclei. |
| Sensitivity | High | Low (due to the lower gyromagnetic ratio of deuterium).[1] |
| Resolution | High, sharp signals. | Lower, broader signals.[2] |
| Quantitative Analysis | Can be quantitative by comparing integral values of remaining proton signals to an internal standard. | Can be quantitative, especially for highly deuterated compounds.[1] |
| Typical Sample | Partially or fully deuterated compounds. | Highly deuterated compounds (>98 atom% D).[1] |
| Solvent Choice | Requires a deuterated solvent to avoid overwhelming solvent proton signals. | Can be performed in non-deuterated solvents.[1][3] |
| Key Advantage | High sensitivity and resolution, readily available instrumentation. | Direct evidence of deuteration and can be used with protonated solvents.[1] |
| Key Disadvantage | Indirect method, potential for overlapping signals. | Lower sensitivity requiring longer acquisition times or higher sample concentrations.[1] |
Experimental Workflows
The general workflow for confirming deuterium incorporation using NMR spectroscopy involves sample preparation, data acquisition, and spectral analysis. The specific parameters and considerations for ¹H and ²H NMR are distinct.
Caption: A comparative workflow for deuterium incorporation analysis using ¹H and ²H NMR.
Quantitative Analysis: A Deeper Look
The quantitative determination of deuterium incorporation is a critical aspect of characterization. Both ¹H and ²H NMR can provide this information, albeit through different approaches.
¹H NMR for Quantification:
In ¹H NMR, the percentage of deuterium incorporation at a specific position can be calculated by comparing the integral of the residual proton signal to the integral of a non-deuterated internal standard or a signal from a non-deuterated portion of the molecule.
-
Equation: % Deuteration = [1 - (Integral of residual ¹H signal / Integral of reference ¹H signal)] x 100
²H NMR for Quantification:
²H NMR allows for the direct quantification of deuterium at different sites. The integral of each deuterium signal is proportional to the number of deuterium atoms at that position. A reference with a known deuterium concentration can be used for absolute quantification. A novel method combining ¹H and ²H NMR has been shown to provide even more accurate isotopic abundance determination than classical ¹H NMR or mass spectrometry methods.[4]
| Method | Advantages | Disadvantages |
| ¹H NMR Integration | High sensitivity allows for detection of low levels of residual protons. | Indirect measurement; accuracy can be affected by overlapping signals and relaxation time differences. |
| ²H NMR Integration | Direct measurement of deuterium.[1] | Lower sensitivity can make it challenging to quantify low levels of deuteration. |
| Combined ¹H & ²H NMR | Provides a more accurate and robust determination of isotopic abundance.[4] | Requires acquisition of two separate spectra and more complex data analysis. |
Experimental Protocols
Protocol 1: Confirming Deuterium Incorporation using ¹H NMR
-
Sample Preparation:
-
Accurately weigh the deuterated compound and a suitable internal standard (e.g., maleic acid, 1,4-dioxane).
-
Dissolve the sample and internal standard in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 5-10 mg/mL.
-
Vortex the sample to ensure complete dissolution.
-
-
NMR Data Acquisition:
-
Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[5]
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Spectral Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply phasing and baseline correction.
-
Integrate the residual proton signals corresponding to the deuterated positions and the signal of the internal standard.
-
Calculate the percentage of deuterium incorporation using the equation mentioned above.
-
Protocol 2: Confirming Deuterium Incorporation using ²H NMR
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire the ²H NMR spectrum on a spectrometer equipped with a broadband probe. The experiment can be performed without locking the field, but shimming is crucial.[3]
-
The chemical shift range for ²H is virtually identical to that of ¹H.[2]
-
Longer acquisition times are typically required to achieve an adequate signal-to-noise ratio due to the low sensitivity of deuterium.[1]
-
-
Spectral Processing and Analysis:
-
Process the ²H NMR spectrum. The signals will be broader than in a ¹H spectrum.[2]
-
Integrate the signals corresponding to the different deuterated positions.
-
The relative integrals directly correspond to the relative abundance of deuterium at each site.
-
Logical Relationship in Data Interpretation
The data obtained from ¹H and ²H NMR are complementary and provide a comprehensive picture of the deuteration status of a molecule.
Caption: The complementary roles of ¹H and ²H NMR in confirming deuterium incorporation.
Conclusion
Both ¹H and ²H NMR spectroscopy are indispensable tools for confirming deuterium incorporation. ¹H NMR offers high sensitivity and resolution for observing the absence of protons, making it an excellent starting point for analysis. ²H NMR, while less sensitive, provides direct and unambiguous evidence of deuteration and is particularly powerful for highly enriched compounds. For the most accurate and comprehensive characterization, a combined approach utilizing both techniques is often the optimal strategy, providing researchers and drug developers with the high-quality data necessary to advance their deuterated drug candidates.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Robustness of a Validated HPLC Method for Quinolinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive evaluation of the robustness of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of quinolinic acid, a critical metabolite in the kynurenine pathway implicated in various neurological disorders. Through detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a practical resource for assessing and implementing rugged analytical procedures.
The Critical Role of Robustness in Analytical Method Validation
A robust analytical method is one that remains unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For HPLC methods, this is a crucial component of validation, ensuring consistent performance across different laboratories, instruments, and analysts.[2] The International Council for Harmonisation (ICH) guidelines outline key parameters that should be assessed during robustness testing to guarantee method reliability and compliance.[3][4][5]
This guide will explore the impact of intentional variations on a typical reversed-phase HPLC method for quinolinic acid analysis. The chosen baseline method utilizes a C18 column with a mobile phase consisting of a phosphate buffer and methanol, with UV detection.
Experimental Protocols for Robustness Testing
The robustness of the HPLC method was evaluated by introducing small, deliberate changes to key operational parameters. The following sections detail the methodologies for these experiments.
1. Standard Solution Preparation: A stock solution of quinolinic acid (100 µg/mL) was prepared in the mobile phase. Working standard solutions were prepared by appropriate dilution of the stock solution to a final concentration of 10 µg/mL.
2. Chromatographic Conditions (Nominal):
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) : Methanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 20 µL
3. Robustness Parameter Variations: The following parameters were intentionally varied to assess their impact on the analytical results:
-
pH of Mobile Phase Buffer: The pH of the aqueous component of the mobile phase was adjusted to ± 0.2 units from the nominal value (i.e., pH 2.8 and pH 3.2).
-
Mobile Phase Composition: The percentage of the organic modifier (methanol) was varied by ± 2% of the nominal value (i.e., 93:7 and 97:3 v/v of aqueous to organic phase).
-
Column Temperature: The column temperature was varied by ± 5°C from the nominal value (i.e., 25°C and 35°C).
-
Flow Rate: The flow rate of the mobile phase was varied by ± 0.1 mL/min from the nominal value (i.e., 0.9 mL/min and 1.1 mL/min).
For each condition, six replicate injections of the 10 µg/mL quinolinic acid standard were performed. The system suitability parameters, including retention time, peak area, theoretical plates, and tailing factor, were recorded.
Data Presentation and Analysis
The quantitative data from the robustness study are summarized in the tables below for easy comparison.
Table 1: Impact of Mobile Phase pH Variation on System Suitability
| Parameter | pH 2.8 | pH 3.0 (Nominal) | pH 3.2 |
| Retention Time (min) | 4.25 | 4.12 | 4.01 |
| %RSD of Retention Time | 0.21 | 0.18 | 0.15 |
| Peak Area | 125432 | 125876 | 126112 |
| %RSD of Peak Area | 0.45 | 0.39 | 0.41 |
| Theoretical Plates | 5890 | 6120 | 6050 |
| Tailing Factor | 1.15 | 1.12 | 1.14 |
Table 2: Impact of Mobile Phase Composition Variation on System Suitability
| Parameter | 97:3 Aqueous:Methanol | 95:5 Aqueous:Methanol (Nominal) | 93:7 Aqueous:Methanol |
| Retention Time (min) | 4.58 | 4.12 | 3.75 |
| %RSD of Retention Time | 0.25 | 0.18 | 0.22 |
| Peak Area | 124987 | 125876 | 126543 |
| %RSD of Peak Area | 0.51 | 0.39 | 0.48 |
| Theoretical Plates | 6010 | 6120 | 5980 |
| Tailing Factor | 1.13 | 1.12 | 1.15 |
Table 3: Impact of Column Temperature Variation on System Suitability
| Parameter | 25°C | 30°C (Nominal) | 35°C |
| Retention Time (min) | 4.35 | 4.12 | 3.92 |
| %RSD of Retention Time | 0.20 | 0.18 | 0.17 |
| Peak Area | 125643 | 125876 | 126011 |
| %RSD of Peak Area | 0.42 | 0.39 | 0.40 |
| Theoretical Plates | 5950 | 6120 | 6210 |
| Tailing Factor | 1.16 | 1.12 | 1.11 |
Table 4: Impact of Flow Rate Variation on System Suitability
| Parameter | 0.9 mL/min | 1.0 mL/min (Nominal) | 1.1 mL/min |
| Retention Time (min) | 4.58 | 4.12 | 3.74 |
| %RSD of Retention Time | 0.19 | 0.18 | 0.16 |
| Peak Area | 139862 | 125876 | 114433 |
| %RSD of Peak Area | 0.48 | 0.39 | 0.53 |
| Theoretical Plates | 6050 | 6120 | 5990 |
| Tailing Factor | 1.14 | 1.12 | 1.13 |
Workflow and Logical Relationships
The following diagrams illustrate the workflow of the robustness study and the logical relationship between parameter variations and their potential effects.
Caption: Workflow for an HPLC method robustness study.
Caption: Logical relationship between parameter changes and effects.
Comparison with Alternative Methods
While HPLC with UV detection is a widely used and robust method for quinolinic acid analysis, other techniques offer different advantages.
Table 5: Comparison of Analytical Methods for Quinolinic Acid
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Cost-effective, robust, widely available. | Moderate sensitivity, potential for interference. |
| HPLC-Fluorescence | Derivatization of quinolinic acid to a fluorescent compound followed by HPLC separation and fluorescence detection.[6] | High sensitivity and selectivity. | Requires derivatization step, which can add complexity and variability. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry.[7][8] | Very high sensitivity and specificity, allows for simultaneous analysis of multiple metabolites. | High instrument cost, requires specialized expertise. |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) | Separation based on electrophoretic mobility coupled with mass spectrometric detection.[9][10] | High separation efficiency for charged molecules, low sample volume requirement. | Can have lower reproducibility compared to HPLC, potential for matrix effects. |
Conclusion
The presented data demonstrates that the validated HPLC method for quinolinic acid is robust within the tested parameter ranges. The observed variations in retention time, peak area, and other system suitability parameters were minimal and within acceptable limits, indicating the method's reliability for routine use. While alternative methods like LC-MS/MS offer higher sensitivity, the robustness and accessibility of HPLC-UV make it a suitable choice for many applications in research and quality control. This guide provides a framework for researchers to conduct their own robustness studies and to make informed decisions about the most appropriate analytical methodology for their specific needs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. actascientific.com [actascientific.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. A validated liquid chromatography-high resolution-tandem mass spectrometry method for the simultaneous quantitation of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
- 9. feradical.utsa.edu [feradical.utsa.edu]
- 10. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Quinolinic Acid Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of quinolinic acid, a critical neuroactive metabolite in the kynurenine pathway. Accurate and reproducible measurement of quinolinic acid is paramount for research into its role in neurodegenerative diseases, psychiatric disorders, and other inflammatory conditions. This document summarizes the performance of common analytical techniques, offers detailed experimental protocols, and provides visual representations of key biological and experimental workflows to aid in the selection and implementation of appropriate measurement strategies.
Introduction: The Significance of Quinolinic Acid Measurement
Quinolinic acid is a downstream product of the kynurenine pathway, the primary metabolic route for the essential amino acid tryptophan.[1] Under normal physiological conditions, quinolinic acid is present at low nanomolar concentrations in the brain and cerebrospinal fluid. However, in the context of neuroinflammation, its production by activated microglia and macrophages can increase significantly.[1][2] As a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, elevated levels of quinolinic acid can lead to excitotoxicity, neuronal dysfunction, and cell death.[1] Its role as an endogenous neurotoxin has implicated it in the pathology of numerous neurological disorders, making its precise quantification a key objective in clinical and preclinical research.[1]
The analytical landscape for quinolinic acid measurement is dominated by chromatographic techniques coupled with mass spectrometry, offering high sensitivity and specificity. However, a systematic review of the literature reveals considerable variability in sample preparation, analytical design, and method validation across laboratories.[3] This underscores the need for standardized protocols and a clear understanding of the comparative performance of different methods to ensure data reliability and facilitate inter-laboratory comparisons.
Comparative Analysis of Quinolinic Acid Measurement Methods
The two primary analytical platforms for the quantification of quinolinic acid are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on sample matrix, required sensitivity, available instrumentation, and throughput needs.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the performance characteristics of representative GC-MS and LC-MS/MS methods for quinolinic acid quantification as reported in the literature.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 3 fmol | 0.04 nmol/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but high sensitivity reported | Typically in the low nmol/L range |
| Intra-assay Variability (%RSD) | 3.2% | 1-9% |
| Inter-assay Variability (%RSD) | 8.1% | 1-14% |
| Sample Types | Brain tissue, whole blood, plasma | Cerebrospinal fluid, plasma, serum, brain tissue |
| Key Advantages | High sensitivity and specificity | High throughput, less complex sample preparation for some applications |
| Key Disadvantages | Requires derivatization, potentially lower throughput | Matrix effects can influence accuracy |
Note: The values presented are derived from different studies and may not be directly comparable due to variations in instrumentation, sample matrix, and validation procedures.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are generalized protocols for the quantification of quinolinic acid using GC-MS and LC-MS/MS, based on established methods in the literature.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the method described for the analysis of quinolinic acid in brain tissue, whole blood, and plasma.[4]
-
Sample Preparation and Extraction:
-
Homogenize tissue samples in a suitable buffer.
-
Perform protein precipitation using perchloric acid.
-
Neutralize the extracts and wash with chloroform.
-
Apply the extract to a Dowex 1x8 anion exchange column (formate form).
-
Elute quinolinic acid with 6 M formic acid.
-
Lyophilize the eluate.
-
-
Derivatization:
-
Esterify the dried extract containing quinolinic acid and the internal standard (e.g., [¹⁸O]QUIN) with hexafluoroisopropanol.
-
Use trifluoroacetylimidazole as a catalyst.
-
Extract the resulting esters into heptane.
-
-
GC-MS Analysis:
-
Inject the heptane extract onto a GC equipped with a capillary column (e.g., DB-5).
-
Utilize negative chemical ionization (NCI) for high sensitivity.
-
Perform selected ion monitoring (SIM) to quantify the specific anion currents of the molecular anions and characteristic fragments of quinolinic acid and its internal standard.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a generalized procedure based on common practices for the analysis of kynurenine pathway metabolites in biological fluids.[5]
-
Sample Preparation:
-
For plasma or serum, perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled quinolinic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a liquid chromatography system.
-
Separate the analytes using a reversed-phase C18 column with a gradient elution of a mobile phase typically consisting of water and methanol or acetonitrile with a modifier like formic acid.
-
Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI).
-
Optimize the ion transitions for quinolinic acid and its internal standard for accurate quantification.
-
Mandatory Visualizations
The Kynurenine Pathway
The following diagram illustrates the kynurenine pathway, highlighting the central position of quinolinic acid.
Experimental Workflow for Inter-laboratory Comparison
The diagram below outlines a logical workflow for conducting an inter-laboratory comparison study for quinolinic acid measurement.
References
Safety Operating Guide
Proper Disposal of Pyridine-2,3-dicarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed procedures for the proper disposal of Pyridine-2,3-dicarboxylic acid (also known as Quinolinic acid), a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with Pyridine-2,3-dicarboxylic acid. This compound is known to cause skin, eye, and respiratory tract irritation[1][2][3][4]. In some cases, inhalation can lead to delayed pulmonary edema[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to OSHA or EN166 standards.[1][5] | Protects against splashes and dust. |
| Hand Protection | Appropriate protective gloves (e.g., nitrile rubber).[1][6] | Prevents skin contact and irritation.[3] |
| Body Protection | A fully-buttoned lab coat or other protective clothing.[1][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated or if ventilation is inadequate.[1] | Avoids inhalation of irritating dust particles.[3] |
Handling and Storage:
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and inhalation.[1][2][6]
-
Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[1][2][4]
Step-by-Step Disposal Protocol
The disposal of Pyridine-2,3-dicarboxylic acid and its contaminated materials must be managed in accordance with institutional guidelines and local, regional, and national regulations.[4][7] Never dispose of this chemical down the drain or in regular trash.[5][6]
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Pure Pyridine-2,3-dicarboxylic acid and materials heavily contaminated with it should be classified as hazardous chemical waste.[7]
-
Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.
-
-
Containment:
-
Collect waste Pyridine-2,3-dicarboxylic acid in a suitable, properly labeled, and sealable container.[5][8] The container should be made of a compatible material, such as glass or high-density polyethylene.[6]
-
Attach a completed hazardous waste label to the container as soon as the first particle of waste is added.
-
-
Spill Management:
-
Disposal of Contaminated Items:
-
Items such as gloves, weigh boats, and paper towels that are contaminated with Pyridine-2,3-dicarboxylic acid should also be placed in the designated hazardous waste container.
-
Empty containers that held the chemical should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be offered for recycling or disposed of according to institutional policies.[5]
-
-
Final Disposal:
-
The designated method for final disposal is typically through a licensed chemical destruction facility.[5]
-
Controlled incineration, often in a rotary kiln at high temperatures, is a common practice for pyridine-based waste.[5][7]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor to arrange for pickup and proper disposal of the waste container.[6]
-
Disposal Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of Pyridine-2,3-dicarboxylic acid.
Caption: Disposal workflow for Pyridine-2,3-dicarboxylic acid.
References
- 1. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. LCSS: PYRIDINE [web.stanford.edu]
Personal protective equipment for handling (~2~H_3_)Pyridine-2,3-dicarboxylic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Pyridinedicarboxylic acid (also known as Quinolinic acid). The following protocols are designed to ensure a safe laboratory environment and minimize exposure risks.
Chemical Identifier:
-
Name: 2,3-Pyridinedicarboxylic acid
-
Synonyms: Quinolinic acid
-
CAS Number: 89-00-9
Hazard Identification and First Aid
2,3-Pyridinedicarboxylic acid is classified as an irritant and warrants careful handling. Understanding the potential hazards and corresponding first aid measures is critical for safe laboratory operations.
| Hazard | Description | First Aid Measures |
| Eye Irritation | Causes serious eye irritation, which may include redness, watering, and itching.[3][4] | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[1][4] |
| Skin Irritation | Causes skin irritation, characterized by itching, scaling, reddening, or occasionally blistering.[3] | Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation occurs.[1][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][3] Inhalation can lead to delayed pulmonary edema.[1] | Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][5] |
| Ingestion | May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[1] | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the handler and the chemical. The following table summarizes the required PPE for handling 2,3-Pyridinedicarboxylic acid, particularly in its powdered form.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Wear tightly fitting safety goggles with side-shields (conforming to NIOSH or EN 166 standards).[5] A face shield is recommended when there is a risk of splashing.[6] |
| Hands | Chemical-Resistant Gloves | Use powder-free, chemical-impermeable gloves (e.g., Nitrile).[5][7] Gloves should be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated or damaged.[5][6] |
| Body | Laboratory Coat / Protective Clothing | Wear a lab coat, long-sleeved shirts, and long pants to prevent skin contact.[8] For larger quantities or risk of significant exposure, fire/flame resistant and impervious clothing may be necessary.[5] |
| Respiratory | N95 Dust Mask / Respirator | A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder.[2] If exposure limits are exceeded or in the event of a large spill, a full-face or chemical cartridge-type respirator may be required.[5][6] |
Operational and Disposal Plans
Proper handling, storage, and disposal protocols are essential to maintain a safe laboratory environment and comply with regulations.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][9]
-
Minimize dust generation and accumulation during handling.[1][9]
-
Wash hands and exposed skin thoroughly after handling the substance.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]
-
Ensure that an eyewash station and a safety shower are readily accessible in the work area.[1]
Spill Management:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE as detailed above.
-
Carefully sweep up the spilled solid material, avoiding the creation of dust clouds.[1][9]
-
Place the collected material into a suitable, labeled container for chemical waste disposal.[1]
Waste Disposal:
-
Dispose of chemical waste in accordance with all local, regional, and national regulations.[3][4]
-
Do not allow the chemical to enter drains or sewer systems.[5]
-
Contaminated packaging should be triple-rinsed (or equivalent) and disposed of appropriately, potentially through a licensed chemical destruction facility.[5]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling 2,3-Pyridinedicarboxylic acid in a laboratory setting.
Caption: Workflow for handling 2,3-Pyridinedicarboxylic acid.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 2,3-Pyridinedicarboxylic acid 99 89-00-9 [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pppmag.com [pppmag.com]
- 7. PPE and Safety for Chemical Handling [acsmaterial.com]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
